2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid
Description
Properties
IUPAC Name |
2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZBXQYJHCORIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Solubility Landscape of 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid (CAS No. 1259993-84-4), a substituted phenylalanine derivative of interest in pharmaceutical research. In the absence of extensive published experimental solubility data for this specific molecule, this document serves as a practical resource for researchers. It synthesizes predicted physicochemical properties with foundational principles of amino acid solubility to forecast its behavior in various solvent systems. Crucially, this guide offers detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, empowering researchers to generate precise and reliable data. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring a robust understanding of experimental choices and potential challenges.
Introduction: The Significance of Solubility in Drug Discovery
Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's journey from discovery to clinical application. It directly impacts bioavailability, formulation development, and ultimately, therapeutic efficacy. For novel compounds like this compound, a thorough understanding of their solubility profile is paramount. This non-proteinogenic amino acid, a halogenated derivative of phenylalanine, presents a unique set of characteristics that warrant detailed investigation. The presence of both chloro and fluoro substituents on the phenyl ring is expected to modulate its lipophilicity and crystal lattice energy, thereby influencing its dissolution properties.
This guide will navigate the theoretical and practical aspects of determining the solubility of this compound, providing researchers with the necessary tools to de-risk their discovery and development programs.
Physicochemical Profile of this compound
| Property | Value | Source |
| CAS Number | 1259993-84-4 | ChemScene[1] |
| Molecular Formula | C₉H₉ClFNO₂ | ChemScene[1] |
| Molecular Weight | 217.62 g/mol | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | ChemScene[1] |
| Predicted LogP | 1.4335 | ChemScene[1] |
| Hydrogen Bond Donors | 2 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Rotatable Bonds | 3 | ChemScene[1] |
The predicted LogP of 1.4335 suggests a moderate lipophilicity. The presence of both hydrogen bond donors (the amine and carboxylic acid groups) and acceptors (the oxygen and fluorine atoms) indicates that the molecule has the capacity for hydrogen bonding with polar solvents. As an amino acid, it possesses both an acidic (carboxylic acid) and a basic (amine) functional group, making its solubility highly dependent on the pH of the aqueous medium.[2][3]
Theoretical Framework for Solubility
The solubility of this compound is governed by the interplay of its solid-state properties (crystal lattice energy) and its interactions with the solvent (solvation energy).
The Influence of Structure on Solubility
The fundamental structure of this molecule is that of the amino acid phenylalanine. The key differentiators are the chloro and fluoro substituents on the phenyl ring. These halogens will influence the molecule's electronic distribution and intermolecular interactions. The amino acid backbone, with its ionizable carboxylic acid and amino groups, means that the molecule exists as a zwitterion at its isoelectric point.[3]
The Critical Role of pH
For ionizable compounds like this amino acid, solubility in aqueous media is lowest at the isoelectric point (pI), where the net charge of the molecule is zero, leading to stronger intermolecular interactions in the solid state.[2][3] As the pH of the solution moves away from the pI, the solubility is expected to increase significantly.
-
In acidic conditions (pH < pI): The amino group will be protonated (-NH3+), increasing the molecule's overall positive charge and its affinity for polar solvents.
-
In basic conditions (pH > pI): The carboxylic acid group will be deprotonated (-COO-), leading to a net negative charge and enhanced solubility.
This pH-dependent solubility is a critical factor in designing oral formulations, as the drug will encounter a wide range of pH environments in the gastrointestinal tract.
Solvent Effects
The choice of solvent will have a profound impact on the solubility of this compound.
-
Aqueous Solvents: Due to the polar amino and carboxyl groups, the compound is expected to have some degree of aqueous solubility. The presence of the halogenated phenyl ring, however, introduces lipophilic character, which may limit its solubility in pure water.
-
Organic Solvents: In non-polar aprotic solvents, the solubility is likely to be low due to the molecule's polar functional groups. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are expected to be good solvents due to their ability to disrupt the crystal lattice and solvate both the polar and non-polar regions of the molecule. For similar compounds like 2-Amino-3-(2-chlorophenyl)propanoic acid, a solubility of 40 mg/mL in DMSO has been reported with sonication and pH adjustment.[4]
-
Co-solvent Systems: Mixtures of water and organic solvents (e.g., ethanol, methanol, acetonitrile) are often used in early drug discovery to assess solubility. The solubility of amino acids generally decreases as the proportion of the semi-polar organic solvent in a hydroalcoholic mixture increases.[2]
Experimental Determination of Solubility: Protocols and Workflows
Given the lack of specific data, a systematic experimental approach is necessary. The following protocols outline the determination of both thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the gold standard for this determination.
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of clear glass vials. The excess solid should be visually apparent throughout the experiment.
-
Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, simulated intestinal fluid, or various co-solvent mixtures) to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (typically 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. For many compounds, 24-48 hours is adequate, but for poorly soluble compounds or those with stable crystal forms, longer equilibration times (up to 72 hours) may be necessary. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining undissolved solid.
-
-
Analysis:
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Express the thermodynamic solubility in units of µg/mL or mM.
-
Diagram: Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound that remains in solution after a supersaturated stock solution (typically in DMSO) is diluted into an aqueous buffer. This is a higher-throughput assay often used in early discovery to assess the risk of precipitation.
Protocol: Kinetic Solubility by Precipitation from DMSO
-
Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Dispense the aqueous buffer (e.g., phosphate-buffered saline pH 7.4) into a 96-well microplate.
-
-
Dilution and Precipitation:
-
Add a small volume of the DMSO stock solution to the aqueous buffer in the microplate (e.g., 2 µL of stock into 198 µL of buffer for a 1:100 dilution). This rapid dilution creates a supersaturated solution.
-
Seal the plate and shake at room temperature for a defined period (typically 1-2 hours) to allow for precipitation to occur.
-
-
Separation of Precipitate:
-
Filter the samples using a 96-well filter plate to remove any precipitated solid.
-
-
Analysis:
-
Quantify the concentration of the compound remaining in the filtrate using a high-throughput analytical method such as HPLC-UV or LC-MS/MS.
-
-
Data Reporting:
-
Report the kinetic solubility as the concentration measured in the filtrate.
-
Diagram: Kinetic Solubility Workflow
Caption: Workflow for Kinetic Solubility Determination.
Conclusion: A Path Forward for Characterization
While a definitive, published solubility value for this compound remains to be established, this guide provides a robust framework for its characterization. By leveraging its predicted physicochemical properties and the fundamental principles of amino acid solubility, researchers can form a strong hypothesis of its behavior. The detailed experimental protocols provided herein offer a clear and validated path to generating the high-quality solubility data essential for advancing this compound through the drug discovery and development pipeline. A systematic investigation of its solubility across a range of pH values and in relevant biorelevant media will be a critical next step in understanding its potential as a therapeutic agent.
References
-
PubChem. (2S)-2-amino-3-(3-fluorophenyl)propanoic acid. [Link]
-
PubChem. (2R)-2-amino-3-(3-fluorophenyl)propanoic acid. [Link]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
Academia.edu. Experimental Measurement and Correlation of two α-Amino Acids Solubility in Aqueous Salts Solutions from 298.15 to 323.15 K. [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
PubChem. 3-Chloro-4-fluoro-L-phenylalanine. [Link]
-
Carl ROTH. Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. [Link]
-
ResearchGate. (PDF) Solubility of L-Phenylalanine in Aqueous Solutions. [Link]
-
Ruifu Chemical. 3-Chloro-L-Phenylalanine CAS 80126-51-8 Purity >98.0% (HPLC). [Link]
-
ResearchGate. Experimental Measurement and Correlation of two α-Amino Acids Solubility in Aqueous Salts Solutions from 298.15 to 323.15 K. [Link]
-
PubChem. 3-chloro-L-phenylalanine. [Link]
Sources
Structural Elucidation and Spectroscopic Validation of Halogenated Phenylalanine Derivatives
Focus: 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid
Executive Summary & Strategic Approach
The characterization of This compound (CAS: 1259993-84-4) presents a unique analytical challenge due to the interplay between its zwitterionic amino acid backbone and the asymmetric halogenation of the aromatic ring.
This guide moves beyond basic spectral listing. It establishes a causal analytical workflow . We do not merely observe peaks; we validate the structure by cross-referencing the specific electronic effects of the Chlorine (Cl) and Fluorine (F) substituents against the chiral backbone.
The Core Analytical Triad:
-
Mass Spectrometry (MS): Confirms elemental composition via the characteristic Chlorine isotope signature (
Cl/ Cl). -
Infrared Spectroscopy (IR): Determines the protonation state (Zwitterion vs. HCl salt) to validate sample handling.
-
Nuclear Magnetic Resonance (NMR): Utilizes
F as a "spy nucleus" to resolve the complex aromatic coupling patterns ( and ).
Sample Preparation & Solubility Protocols
Context: As an amino acid, this molecule exists primarily as a zwitterion in the solid state.[1] It is insoluble in non-polar solvents (CDCl
Protocol 1: NMR Sample Preparation
-
Solvent: DMSO-
(Dimethyl sulfoxide-d6). -
Rationale: DMSO disrupts the strong intermolecular hydrogen bonding of the crystal lattice better than D
O for aromatic amino acids, preventing aggregation broadening. -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Additives: If peaks are broad due to exchange, add 1 drop of TFA-
(Trifluoroacetic acid-d) to collapse the zwitterion into a cation, sharpening the amide/amine signals.
Mass Spectrometry: The Isotopic Fingerprint
Before structural connectivity is assessed, the elemental composition must be locked down. The presence of Chlorine provides a definitive "isotopic handle."
Mechanism: Chlorine exists naturally as
Predicted Fragmentation Pathway (ESI+)
In Electrospray Ionization (positive mode), the molecule is protonated
| Fragment Ion ( | Structure / Loss | Diagnostic Value |
| 218.0 / 220.0 | Parent Ion. confirms MW (217.62). Note the 3:1 ratio. | |
| 201.0 / 203.0 | Loss of ammonia (typical for amino acids). | |
| 172.0 / 174.0 | Loss of formic acid moiety (COOH + H). | |
| 143.0 / 145.0 | Tropylium Ion. The halogenated benzyl cation. Crucial for confirming the ring substitution is intact. |
MS Logic Workflow (Graphviz)
Figure 1: Decision logic for validating the halogenated core via Mass Spectrometry.
Infrared Spectroscopy (IR): Functional State Verification
The IR spectrum is the primary check for the state of the molecule (Free Base/Zwitterion vs. Salt).
-
Zwitterion (Standard): Look for the Carboxylate (
) antisymmetric stretch. -
HCl Salt: Look for the Carbonyl (
) stretch of the carboxylic acid.
| Functional Group | Wavenumber ( | Vibrational Mode |
| Amine ( | 2800–3100 | Broad stretching (superimposed on C-H). |
| Carboxylate ( | 1580–1620 | Diagnostic: Antisymmetric stretch. Indicates Zwitterion. |
| Carboxylic Acid ( | 1700–1750 | Diagnostic: |
| Aryl Halides | 1000–1100 | C-F stretch (strong). |
| Aryl Halides | 600–800 | C-Cl stretch. |
Technical Insight: If your spectrum shows a sharp peak at 1740
NMR Spectroscopy: The Structural Deep Dive
This is the most complex section. The presence of Fluorine (
A.
F NMR: The Anchor
Start here.[2][3][4] This spectrum should be clean and simple.
-
Signal: Single peak.[3]
-
Shift:
to ppm (typical for aryl fluorides). -
Multiplicity: It will appear as a triplet or multiplet due to coupling with the aromatic protons (H4 and H6), unless proton-decoupled (
).
B.
H NMR: Coupling & Diastereotopicity
The side chain creates a chiral center, making the two
-
-Proton (CH):
ppm. Appears as a doublet of doublets (coupling to the two -protons). -
-Protons (CH
): ppm. Two separate multiplets (ABX system). -
Aromatic Region (3 Protons):
-
H4 (para to side chain): Triplet-like (couples to H5 and F).
-
H5 (meta to side chain): Multiplet (couples to H4, H6).
-
H6 (ortho to side chain): This proton is physically closest to the Fluorine (if rotation allows) or affected by electronic ortho-effects.
-
Critical Validation: The coupling constants (
- (Ortho): ~8 Hz.[5]
-
(H attached to C3/C6?): The Fluorine is at C2.
-
H-C3 is substituted by Cl.[6]
-
H-C6 is ortho to F. Expect
Hz. -
H-C4 is meta to F. Expect
Hz.
-
C.
C NMR: The "Ruler" of C-F Coupling
Carbon-13 is the ultimate proof of regiochemistry because the Fluorine splits the carbon signals with specific magnitudes depending on distance.
| Carbon Position | Assignment Logic | Predicted |
| C2 (C-F) | Doublet. The carbon directly attached to Fluorine. | |
| C1 (C-Alkyl) | Doublet. Ortho to Fluorine. | |
| C3 (C-Cl) | Doublet. Ortho to Fluorine. | |
| C4 (C-H) | Doublet. Meta to Fluorine. | |
| C6 (C-H) | Doublet. Meta to Fluorine. | |
| C5 (C-H) | Doublet. Para to Fluorine. |
NMR Structural Assignment Workflow (Graphviz)
Figure 2: Step-by-step logic for utilizing Heteronuclear Coupling for structural assignment.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Dolphin, D., & AE, R. (1977).
F NMR Chemical Shifts. (General reference for Aryl-F shifts). -
National Institute of Standards and Technology (NIST). Mass Spectrum of Phenylalanine Derivatives. NIST Chemistry WebBook. [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Reference for Additivity Rules in NMR).
-
Reich, H. J. (2023).[5] WinPLT NMR Coupling Constant Analysis. University of Wisconsin-Madison. [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. westmont.edu [westmont.edu]
- 6. chemscene.com [chemscene.com]
The Biological Activity of Halogenated Phenylalanine Derivatives: A Technical Guide for Drug Discovery and Chemical Biology
Introduction: The Strategic Role of Halogenation in Modulating Biological Function
Phenylalanine, a fundamental aromatic amino acid, serves as a versatile scaffold in the design of biologically active molecules. The strategic incorporation of halogen atoms—fluorine, chlorine, bromine, or iodine—onto its phenyl ring gives rise to halogenated phenylalanine derivatives, a class of compounds with profound implications for drug discovery, chemical biology, and molecular imaging. The introduction of a halogen atom, even one as small as fluorine, can dramatically alter the physicochemical properties of the parent molecule.[1] This includes modulating its acidity, lipophilicity, metabolic stability, and conformational preferences.[1][2][] These alterations, in turn, can significantly influence how the molecule interacts with biological targets, leading to a wide spectrum of activities ranging from enzyme inhibition to anticancer effects.
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities of halogenated phenylalanine derivatives. It delves into their mechanisms of action, outlines detailed experimental protocols for their evaluation, and presents key data to inform future research and development efforts.
Core Mechanisms of Biological Activity
The biological effects of halogenated phenylalanine derivatives are diverse and are dictated by the nature of the halogen, its position on the phenyl ring, and the overall molecular context.
Enzyme Inhibition: Precision Targeting of Metabolic Pathways
A prominent application of these derivatives is in the realm of enzyme inhibition. By mimicking the natural substrate, they can bind to the active site of an enzyme and disrupt its catalytic activity.
-
p-Chlorophenylalanine (PCPA): An Irreversible Inhibitor of Serotonin Synthesis
-
Mechanism: PCPA, also known as Fenclonine, is a classic example of a mechanism-based inhibitor. It acts as a selective and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-HT).[4][5] This inhibition leads to a significant and long-lasting depletion of serotonin in the brain.[4][5][6]
-
Application: Due to its potent effect on serotonin levels, PCPA has been extensively used as a research tool to investigate the role of serotonin in various physiological and behavioral processes.[5][6] While its clinical use has been limited by side effects, it has been experimentally used to treat conditions like carcinoid syndrome.[5] Some studies have also explored its 5-HT-like actions on various tissues, which are not related to tryptophan hydroxylase inhibition.[7]
-
-
Fluorinated Phenylalanines in Proteasome Inhibition
-
Mechanism: The incorporation of fluorinated phenylalanine derivatives into peptide-based inhibitors can dramatically enhance their potency and selectivity for specific subunits of the proteasome, a key cellular machinery for protein degradation.[8] For instance, replacing a standard phenylalanine with a pentafluorophenylalanine or 3,5-bis(trifluoromethyl)phenylalanine in a tripeptide epoxyketone scaffold has been shown to generate highly specific inhibitors of the chymotrypsin-like (β5) subunit of the proteasome.[8]
-
Application: Given the proteasome's critical role in cancer cell survival, these highly specific inhibitors are valuable tools for dissecting the function of individual proteasome subunits and serve as promising leads for the development of novel anti-cancer agents.[8]
-
Anticancer Activity: Disrupting Tumor Growth and Survival
Halogenated phenylalanine derivatives have demonstrated significant potential as anticancer agents through various mechanisms.
-
Induction of Cytotoxicity: Several fluorinated and chlorinated derivatives of phenylalanine have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and ovarian adenocarcinoma (SKOV3).[9][10][11][12][13] For example, a β-phenylalanine derivative featuring a 4-chlorophenyl substituent exhibited the most potent antiproliferative activity in a series of compounds tested against A549 lung cancer cells.[11]
-
Modulation of Amino Acid Transport: Cancer cells often upregulate amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), to meet their high metabolic demands.[14][15] Halogenated phenylalanine derivatives can act as substrates or inhibitors of these transporters.[16][17][18][19] This provides a strategy for selective drug delivery to tumors.
-
Boron Neutron Capture Therapy (BNCT): 4-Borono-L-phenylalanine (BPA), although not a halogenated derivative itself, is a closely related and highly relevant compound. It is a key agent in BNCT, a targeted radiation therapy.[20][21][22] BPA is selectively taken up by tumor cells via LAT1 transporters.[15] Subsequent irradiation with thermal neutrons causes the boron-10 isotope in BPA to undergo a nuclear fission reaction, releasing high-energy particles that selectively kill the cancer cells.[20][22] The fluorinated analogue, 4-borono-2-¹⁸F-fluoro-L-phenylalanine (¹⁸F-FBPA), is used as a PET imaging probe to evaluate the biodistribution and tumor accumulation of BPA before therapy.[23]
Neurological and CNS Activity
Beyond the well-established effects of PCPA on serotonin, other halogenated derivatives have shown neuroprotective properties.
-
Antiglutamatergic Activity: Certain endogenous halogenated derivatives of L-phenylalanine have been shown to depress excitatory glutamatergic synaptic transmission.[24] This is significant because overactivation of glutamate receptors (excitotoxicity) is a key mechanism of neuronal damage in conditions like stroke. One such derivative, DBrT, demonstrated significant neuroprotection in both in vitro and in vivo models of brain ischemia.[24]
Probes for Structural Biology and Proteomics
The unique properties of halogenated amino acids, particularly fluorinated ones, make them powerful tools for studying protein structure and function.
-
¹⁹F NMR Spectroscopy: The fluorine nucleus (¹⁹F) has several advantages for NMR spectroscopy: it has a spin of 1/2, 100% natural abundance, a high gyromagnetic ratio, and a wide chemical shift range that is very sensitive to the local chemical environment.[25] Since fluorine is virtually absent in biological systems, incorporating fluorinated amino acids into a protein provides a background-free NMR signal.[25][26][27] This allows for the study of protein folding, dynamics, ligand binding, and protein-protein interactions with simple one-dimensional NMR experiments.[25][27][28]
-
Radiolabeling for Molecular Imaging: Brominated and iodinated phenylalanine derivatives serve as valuable precursors for the synthesis of radiolabeled tracers for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[2][14][29] The bromine or iodine atom can be readily replaced with a radionuclide.[2] These radiolabeled amino acids are used to visualize tumors, which often have upregulated amino acid transport systems.[14][30][31] For instance, radioiodinated 4-iodo-L-phenylalanine has been evaluated for imaging brain tumors.[14]
Structure-Activity Relationships (SAR)
The biological activity of halogenated phenylalanine derivatives is highly dependent on the specific halogen and its position on the phenyl ring.
-
Influence of Halogen Type: The size and electronegativity of the halogen play a crucial role. For instance, in studies of LAT1 transporter inhibition, a trend of I > Br > Cl > F was observed for meta-substituted phenylalanines, suggesting that larger, more polarizable halogens may form more favorable interactions within the binding site.[19]
-
Positional Isomerism: The position of the halogen (ortho, meta, or para) significantly impacts activity. For example, in a study on fluorinated Fmoc-phenylalanine hydrogels, the para-fluorinated derivative (Fmoc-4-F-Phe) showed the most substantial antibacterial activity, similar to the pentafluorinated version.[32] This highlights the importance of precise positional control during synthesis.
Experimental Protocols and Methodologies
The evaluation of halogenated phenylalanine derivatives requires a suite of well-established experimental techniques. Below are detailed protocols for key assays.
Workflow for Evaluating Novel Halogenated Phenylalanine Derivatives
Caption: General workflow for the discovery and evaluation of novel halogenated phenylalanine derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability. Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[33] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[33][34]
Materials:
-
96-well flat-bottom tissue culture plates
-
Cancer cell line of interest (e.g., HeLa, MCF-7)[10]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Halogenated phenylalanine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[10]
-
Multi-well spectrophotometer (ELISA reader)
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well plate.[10] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the halogenated phenylalanine derivative in culture medium. After 24 hours, carefully aspirate the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 5, 10, 20, 40, 80 µM).[10] Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration, typically <0.5%) and a no-cell background control.[10]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C and 5% CO₂.[10]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[33]
-
Formazan Formation: Incubate the plate for 4 hours in the dark at 37°C and 5% CO₂.[10][33] During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[10]
-
Absorbance Measurement: Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.[10] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[33]
-
Data Analysis: Subtract the absorbance of the background control from all other readings. Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100.
-
Plot the % viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Self-Validation and Controls:
-
Positive Control: Include a known cytotoxic agent (e.g., doxorubicin) to confirm the assay is working correctly.
-
Vehicle Control: Essential to ensure that the solvent (e.g., DMSO) does not have a toxic effect at the concentrations used.
-
Background Control: Wells with medium and MTT but no cells are used to subtract the background absorbance of the reagents.
Protocol 2: Solid-Phase Peptide Synthesis incorporating a Brominated Phenylalanine
Principle: This protocol outlines the manual incorporation of an Fmoc-protected brominated phenylalanine derivative into a peptide sequence on a solid support resin using the standard Fmoc/tBu strategy.[2] This method allows for the site-specific placement of the halogenated amino acid within a peptide chain.
Materials:
-
Solid-phase synthesis vessel
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-3-Bromo-DL-phenylalanine[2]
-
Coupling reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), 1-Hydroxybenzotriazole (HOBt), or OxymaPure®[2]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)[2]
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF
-
Kaiser test kit (for monitoring coupling completion)[2]
Step-by-Step Methodology:
-
Resin Swelling: Place the desired amount of resin in the synthesis vessel. Add DMF and allow the resin to swell for 30-60 minutes with gentle agitation. Drain the DMF.[2]
-
Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes, drain, and repeat with fresh solution for another 15 minutes. This removes the Fmoc protecting group from the N-terminus of the growing peptide chain (or the linker on the fresh resin), exposing a free amine.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents (relative to resin loading) of Fmoc-3-Bromo-DL-phenylalanine and 3-5 equivalents of HOBt/OxymaPure in DMF.[2]
-
Add 6-10 equivalents of DIPEA to the amino acid solution.
-
Add 3-5 equivalents of HBTU to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.[2]
-
Monitoring: Perform a Kaiser test to check for complete coupling. A negative Kaiser test (beads remain yellow/colorless) indicates that all free amines have reacted. If the test is positive (blue beads), the coupling step should be repeated.[2]
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.
-
Chain Elongation: Repeat steps 2-7 for each subsequent amino acid to be added to the peptide sequence.
Self-Validation and Controls:
-
Kaiser Test: This is a critical in-process control to validate the completion of each coupling step before proceeding to the next.
-
Mass Spectrometry: After cleavage from the resin and purification, the final peptide should be analyzed by mass spectrometry to confirm the correct mass, thereby validating the successful incorporation of the brominated phenylalanine.
Quantitative Data Summary
The following table summarizes representative data on the biological activity of various halogenated phenylalanine derivatives.
| Compound | Biological Activity | Target/System | Measured Value | Reference |
| p-Chlorophenylalanine (PCPA) | Serotonin Depletion | Tryptophan Hydroxylase | Reduces brain 5-HT to ~10% of control | [4][6] |
| Fmoc-4-F-Phe Hydrogel (0.1 mg/mL) | Antibacterial Activity | S. mutans | ~95% reduction in viability | [32] |
| Fluorinated Auristatin 1 | Cytotoxicity | SKOV3 ovarian cancer cells | IC₅₀ = 80 nM (72h) | [9][13] |
| Monomethyl Auristatin F (MMAF) | Cytotoxicity | SKOV3 ovarian cancer cells | IC₅₀ = 110 nM (72h) | [9][13] |
| Fluorinated Auristatin 1 | Cytotoxicity | B16-F10 melanoma cells | IC₅₀ = 1.71 µM (72h) | [9][13] |
| Monomethyl Auristatin F (MMAF) | Cytotoxicity | B16-F10 melanoma cells | IC₅₀ = 2.04 µM (72h) | [9][13] |
| 2-Iodo-L-phenylalanine | LAT1 Transporter Inhibition | HEK293-hLAT1 cells | High LAT1 selectivity | [17] |
Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathway Visualization
Halogenated phenylalanine derivatives can exert their anticancer effects by modulating key cellular signaling pathways. For example, a cytotoxic derivative could induce apoptosis (programmed cell death) by activating the intrinsic mitochondrial pathway.
Caption: A potential mechanism of action for a cytotoxic halogenated phenylalanine derivative via the intrinsic apoptosis pathway.
Future Directions and Conclusion
The field of halogenated phenylalanine derivatives continues to be a fertile ground for innovation in medicinal chemistry and chemical biology. Future research is likely to focus on:
-
Development of Novel Derivatives: Synthesizing derivatives with halogens at previously unexplored positions or combinations of halogens to fine-tune biological activity.[35]
-
Enhanced Drug Delivery: Designing derivatives that are better substrates for tumor-specific transporters to improve targeted therapy.
-
Multi-functional Probes: Creating derivatives that combine, for example, a fluorescent tag with a bioactive moiety for simultaneous imaging and therapeutic action.
References
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Fluorine labeling of proteins for NMR studies. (n.d.). University of Wisconsin-Madison. [Link]
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B Luchinat, E, et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. [Link]
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Gerig, J. T. (n.d.). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. PMC. [Link]
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Akella, R., et al. (n.d.). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. PMC. [Link]
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4-Iodo-D-phenylalanine Overview. (n.d.). Ontosight AI. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
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Gorkin, A. G., et al. (2020). Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. MDPI. [Link]
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Bune, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. [Link]
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Ishiwata, K., et al. (2019). 4-Borono-2-¹⁸F-fluoro-l-phenylalanine PET for boron neutron capture therapy-oriented diagnosis: overview of a quarter century of research. PMC. [Link]
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Riss, T. L., et al. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]
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Fenclonine. (n.d.). Wikipedia. [Link]
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Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR. (2024). CORE. [Link]
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Aviv, M., et al. (2025). Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity. Biomacromolecules - ACS Publications. [Link]
-
SalDanna, M., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. Biophysics Colab. [Link]
-
Geurink, P. P., et al. (n.d.). Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites. NIH. [Link]
-
de Klerk, L. (2008). [¹²³I]-2-Iodo-2-amino-3-phenylpropanoic acid. Molecular Imaging and Contrast Agent Database (MICAD) - NCBI. [Link]
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Helin, S., et al. (n.d.). Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity. PMC. [Link]
-
Pałka, K., et al. (2023). Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain. PubMed. [Link]
-
LAT1 and LAT2 selectivity of halogenated phenylalanines. (A) Inhibition... (n.d.). ResearchGate. [Link]
-
Singh, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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Shibasaki, S., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). ResearchGate. [Link]
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Al-Masoudi, N. A., et al. (2025). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. PMC. [Link]
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Kumar, P., et al. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media. [Link]
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Zupa, A., et al. (n.d.). LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs. PMC. [Link]
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Deats, S. P., et al. (n.d.). p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits. PubMed. [Link]
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Zhang, Z., et al. (2022). Evaluation of Pharmacokinetics of Boronophenylalanine and Its Uptakes in Gastric Cancer. Frontiers in Oncology. [Link]
-
Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain. (2023). ResearchGate. [Link]
-
Helin, S., et al. (2021). Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity. ACS Publications. [Link]
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PDF. (2024). Nanotheranostics. [Link]
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(PDF) L-4-Boronophenylalanine (All around the one molecule). (2025). ResearchGate. [Link]
-
Garg, K. N., et al. (n.d.). Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition. PMC. [Link]
-
Exploring the Synthetic Utility of Brominated Phenylalanine Derivatives. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
L-Phenylalanine restriction amplifies boron neutron capture therapy efficacy through increased L-boronophenylalanine uptake and induces activating transcription factor 4 stress response in tumor cell lines. (2025). bioRxiv. [Link]
-
p-chlorophenylalanine (PCPA), an inhibitor of tryptophan hydroxylase, blocks the daily treatment with its immediate precursor, 5. (n.d.). Journal of Endocrinology. [Link]
-
Helin, S., et al. (2021). Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/ trans Equilibrium and Retained Cytotoxicity. PubMed. [Link]
-
Nakanishi, T., et al. (2018). Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods. PMC. [Link]
-
Use of [¹²³I]-2-iodo-L-phenylalanine as a tumor imaging agent in two dogs with synovial cell sarcoma. (n.d.). Oxford Neuroscience. [Link]
-
(PDF) The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. (2020). ResearchGate. [Link]
-
Kuchay, A., et al. (2004). Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine. Stroke. [Link]
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Methodological & Application
Application Note: Asymmetric Synthesis of (S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid
Abstract
This technical guide provides a detailed, field-proven protocol for the asymmetric synthesis of (S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry. The synthesis leverages a robust and scalable methodology based on the diastereoselective alkylation of a chiral Nickel(II) complex of a glycine Schiff base. This approach consistently delivers the target compound with high yield and excellent enantiomeric excess. This document outlines the complete workflow, from the preparation of the key electrophile to the final hydrolysis and product isolation, including mechanistic insights, step-by-step protocols, and expected outcomes.
Introduction: The Significance of Halogenated Phenylalanine Analogs
Non-proteinogenic α-amino acids are critical building blocks in modern drug discovery, enabling the design of peptides and small molecules with enhanced metabolic stability, conformational rigidity, and binding affinity. Halogenated phenylalanine derivatives, in particular, are prized for their ability to introduce unique electronic and steric properties, influencing molecular interactions and pharmacokinetic profiles. (S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid is one such valuable analog.
The primary challenge in its synthesis is the precise stereochemical control at the α-carbon. Several strategies exist for the asymmetric synthesis of α-amino acids, including enzymatic resolutions, catalytic asymmetric hydrogenations, and the use of chiral auxiliaries.[1][2][3] Among these, the use of a chiral auxiliary to direct the alkylation of a glycine enolate equivalent stands out for its reliability, high diastereoselectivity, and scalability.[1][4] This application note details a well-established method employing a Ni(II) complex, popularized by the work of Belokon and others, which forms a rigid planar structure that effectively guides the stereochemical outcome of the key C-C bond-forming step.[1][5]
Principle of the Method: Chiral Auxiliary-Directed Alkylation
The core of this synthetic strategy is the temporary incorporation of a chiral auxiliary to form a diastereomeric intermediate. The chosen auxiliary is (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPBP), which forms a stable, square-planar complex with Ni(II) and a Schiff base of glycine.
Mechanism of Stereoselection: The nickel complex creates a rigid, planar chelate system. The bulky benzyl group of the proline moiety effectively shields one face of the glycine-derived carbanion (formed upon deprotonation). Consequently, the incoming electrophile, 3-chloro-2-fluorobenzyl bromide, is forced to approach from the less sterically hindered face, resulting in a highly diastereoselective alkylation. Subsequent acidic hydrolysis cleaves the complex, releasing the desired (S)-amino acid and allowing for the recovery and recycling of the chiral auxiliary.[5][6]
Caption: Steric shielding by the chiral auxiliary directs electrophilic attack.
Experimental Protocols
This section provides a comprehensive, step-by-step guide for the synthesis.
Workflow Overview
The overall synthetic pathway involves four main stages: preparation of the electrophile, formation of the chiral glycine complex, diastereoselective alkylation, and finally, hydrolysis to isolate the target amino acid.
Caption: Overall synthetic workflow from starting materials to final product.
Protocol 1: Synthesis of 3-chloro-2-fluorobenzyl bromide
-
Rationale: The required electrophile is not always commercially available and can be readily synthesized from 3-chloro-2-fluorotoluene via a standard radical bromination reaction. N-Bromosuccinimide (NBS) is an effective and easy-to-handle source of bromine radicals, and AIBN serves as the radical initiator.
-
Materials:
-
3-chloro-2-fluorotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent (e.g., acetonitrile)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 3-chloro-2-fluorotoluene (1.0 eq) in CCl₄, add NBS (1.1 eq) and AIBN (0.05 eq).
-
Heat the mixture to reflux (approx. 77°C) and monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate sequentially with saturated Na₂SO₃, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 3-chloro-2-fluorobenzyl bromide as a clear oil.[7][8][9]
-
Protocol 2: Synthesis of Chiral Ni(II)-Glycine Complex
-
Rationale: This protocol describes the self-assembly of the key chiral complex. Methanol is an excellent solvent for the components, and a mild base like sodium hydroxide facilitates the deprotonation of glycine and the Schiff base formation.[5][10]
-
Materials:
-
(S)-2-[N-(N'-benzylprolyl)amino]benzophenone ((S)-BPBP)
-
Glycine
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve glycine (1.1 eq) and NaOH (2.2 eq) in methanol.
-
Add (S)-BPBP (1.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of Ni(NO₃)₂·6H₂O (1.0 eq) in methanol to the mixture.
-
Heat the resulting deep red solution to reflux for 1 hour.
-
Cool the mixture to room temperature and then chill in an ice bath to precipitate the complex.
-
Collect the red crystalline solid by filtration, wash with cold methanol, and dry under vacuum.
-
Protocol 3: Diastereoselective Alkylation
-
Rationale: This is the crucial stereochemistry-defining step. Anhydrous DMF is used as a polar aprotic solvent to dissolve the complex. A strong, non-nucleophilic base is required to deprotonate the α-carbon of the glycine moiety to form the nickel-stabilized enolate.[5] Temperature control is critical to maximize diastereoselectivity.
-
Materials:
-
Chiral Ni(II)-Glycine Complex (from Protocol 2)
-
3-chloro-2-fluorobenzyl bromide (from Protocol 1)
-
Sodium hydroxide (powdered) or Sodium methoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
-
Procedure:
-
Suspend the Ni(II)-Glycine complex (1.0 eq) and powdered NaOH (5.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add a solution of 3-chloro-2-fluorobenzyl bromide (1.5 eq) in DMF dropwise at room temperature.
-
Stir the mixture vigorously for 2-5 hours. Monitor the reaction progress by TLC (the alkylated complex will have a different Rf value).
-
Upon completion, quench the reaction by adding water and extract the product with DCM.
-
Wash the combined organic layers with water to remove DMF, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude alkylated complex. This product is often a mixture of diastereomers, with one being highly favored. Purification can be performed by column chromatography if necessary.[5]
-
Protocol 4: Acidic Hydrolysis and Product Isolation
-
Rationale: Strong acid is used to decompose the nickel complex, liberating the free amino acid and the chiral ligand. The difference in solubility between the amino acid and the ligand allows for their separation.
-
Materials:
-
Crude Alkylated Ni(II) Complex (from Protocol 3)
-
3M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Dowex 50WX8 ion-exchange resin (or similar)
-
Ammonium hydroxide (NH₄OH) solution
-
-
Procedure:
-
Suspend the crude alkylated complex in 3M HCl and heat at 60-80°C for 2-4 hours until the red color disappears and a green solution (NiCl₂) is formed.
-
Cool the mixture to room temperature. The chiral auxiliary ((S)-BPBP) will precipitate and can be recovered by filtration for recycling.
-
Wash the aqueous filtrate with diethyl ether or ethyl acetate to remove any remaining organic impurities.
-
Load the aqueous solution containing the amino acid hydrochloride onto a Dowex 50WX8 ion-exchange column.
-
Wash the column with deionized water to remove inorganic salts.
-
Elute the pure amino acid from the column using a dilute solution of ammonium hydroxide (e.g., 2% NH₄OH).
-
Combine the basic fractions containing the product and lyophilize or carefully concentrate under reduced pressure to obtain the pure (S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid.
-
Data and Results
The described methodology is expected to yield the target amino acid with high purity and stereoselectivity.
| Process Step | Key Parameters | Expected Yield | Expected Stereoselectivity |
| Alkylation | Anhydrous DMF, NaOH, 25°C, 3h | >90% (crude complex) | >95% d.e. |
| Hydrolysis & Isolation | 3M HCl, 70°C, 3h; Ion-exchange | >85% (overall) | >98% e.e. |
Analytical Characterization:
-
¹H, ¹³C, ¹⁹F NMR: To confirm the chemical structure and purity of the final product.
-
Mass Spectrometry: To confirm the molecular weight.
-
Chiral HPLC/GC: To determine the enantiomeric excess (e.e.) by comparing with a racemic standard.
Troubleshooting and Optimization
-
Low Diastereoselectivity in Alkylation:
-
Cause: Presence of moisture.
-
Solution: Ensure all glassware is oven-dried and reagents (DMF, base) are strictly anhydrous. Run the reaction under an inert atmosphere (N₂ or Ar).
-
Cause: Reaction temperature is too high.
-
Solution: Perform the addition of the electrophile at a lower temperature (e.g., 0°C) and allow the reaction to slowly warm to room temperature.
-
-
Incomplete Hydrolysis:
-
Cause: Insufficient acid concentration or reaction time.
-
Solution: Increase the reaction time or use a slightly more concentrated HCl solution (e.g., 6M HCl), while monitoring for any potential side reactions.
-
-
Difficult Separation of Product and Auxiliary:
-
Cause: Inefficient precipitation or extraction.
-
Solution: Ensure the pH of the aqueous layer is strongly acidic after hydrolysis to fully protonate the amino acid and keep it in the aqueous phase, while the neutral auxiliary precipitates or is extracted.
-
Conclusion
The protocol detailed in this application note provides a reliable and highly stereoselective pathway for the synthesis of (S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid. By employing a recyclable chiral nickel(II) complex, this method offers an efficient and scalable solution for producing this valuable non-proteinogenic amino acid, making it accessible for applications in pharmaceutical research and drug development.
References
-
Belokon, Y. N., Bakhmutov, V. I., Chernoglazova, N. I., Kochetkov, K. A., Vitt, S. V., Garbalinskaya, N. S., & Belikov, V. M. (1988). General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1, 305-312. [Link]
-
Soloshonok, V. A., & Sorochinsky, A. E. (2013). Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations. Amino Acids, 45(4), 691-718. [Link]
-
Belokon, Y. N., Bespalova, N. B., Churkina, T. D., Císařová, I., Ezernitskaya, M. G., Harutyunyan, S. R., ... & Vyskočil, Š. (2003). Synthesis of α-Amino Acids via Asymmetric Phase Transfer-Catalyzed Alkylation of Achiral Nickel(II) Complexes of Glycine-Derived Schiff Bases. Journal of the American Chemical Society, 125(42), 12860-12871. [Link]
-
Belokon, Y. N., et al. (2003). Synthesis of α-Amino Acids via Asymmetric Phase Transfer-Catalyzed Alkylation of Achiral Nickel(II) Complexes of Glycine-Derived Schiff Bases. University of Groningen Research Portal. [Link]
-
Soloshonok, V. A. (2018). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 23(10), 2649. [Link]
-
ResearchGate. (n.d.). Scheme 4. Alkylation of Ni(II) Complexes of Glycine... ResearchGate. [Link]
-
Vyskocil, S., et al. (2012). Alkylations of Chiral Nickel(II) Complexes of Glycine under Phase-Transfer Conditions. Semantic Scholar. [Link]
-
Cossío, F. P., et al. (2014). Synthesis and stereochemical assignments of diastereomeric Ni(II) complexes of glycine Schiff base with (R)-2-(N-{2-[N-alkyl-N-(1-phenylethyl)amino]acetyl}amino)benzophenone; a case of configurationally stable stereogenic nitrogen. Beilstein Journal of Organic Chemistry, 10, 442-448. [Link]
-
Soloshonok, V. A. (2018). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. PMC. [Link]
-
Cossío, F. P., et al. (2014). Synthesis and stereochemical assignments of diastereomeric Ni(II) complexes of glycine Schiff base with (R)-2-(N-{2-[N-alkyl-N-(1-phenylethyl)amino]acetyl}amino)benzophenone; a case of configurationally stable stereogenic nitrogen. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (2025). Synthesis and stereochemical assignments of diastereomeric Ni(II) complexes... ResearchGate. [Link]
-
ResearchGate. (n.d.). Improved synthesis of the Ni(II) complex of the Schiff base of (S)-2-[N-(N '-benzylprolyl)amino]benzophenone and glycine. ResearchGate. [Link]
- Google P
-
Liu, H., et al. (2025). Synthesis and Evaluation of a Series of Ni(II) Complexed Nucleophilic Glycine Equivalents. Preprints.org. [Link]
-
University of York. (n.d.). Asymmetric Synthesis. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
Ueki, H., Ellis, T. K., Martin, C. H., Boettiger, T. U., Bolene, S. B., & Soloshonok, V. A. (2003). Improved synthesis of proline-derived Ni(II) complexes of glycine: versatile chiral equivalents of nucleophilic glycine for general asymmetric synthesis of alpha-amino acids. The Journal of Organic Chemistry, 68(18), 7104-7107. [Link]
-
MDPI. (2017). Base-Promoted Synthesis of β-Substituted-Tryptophans via a Simple and Convenient Three-Component Condensation of Nickel(II) Glycinate. [Link]
-
ResearchGate. (2025). (PDF) Application of Nickel(II) Complexes to the Efficient Synthesis of α- or β-Amino Acids. [Link]
Sources
- 1. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. york.ac.uk [york.ac.uk]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Improved synthesis of proline-derived Ni(II) complexes of glycine: versatile chiral equivalents of nucleophilic glycine for general asymmetric synthesis of alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 3-Chloro-2-fluorobenzyl bromide | CAS 85070-47-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. researchgate.net [researchgate.net]
Application Note: Comprehensive Analytical Characterization of 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid
Abstract
This document provides a comprehensive guide to the analytical techniques for the characterization of 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid, a halogenated, non-proteinogenic amino acid of significant interest in pharmaceutical research and development. As a substituted phenylalanine analog, its precise structural and physicochemical properties are critical to its function and safety. This application note details robust protocols for identity, purity, structure, and thermal stability assessment, designed for researchers, quality control analysts, and drug development professionals. We present an integrated workflow leveraging High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (DSC/TGA). The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Introduction: The Analytical Imperative for Substituted Amino Acids
This compound is a synthetic amino acid derivative. The incorporation of halogen atoms, such as chlorine and fluorine, into amino acid scaffolds can profoundly influence their physicochemical properties, including lipophilicity, metabolic stability, and conformational preferences.[1][2] These modifications are powerful tools in medicinal chemistry for tuning the biological activity and pharmacokinetic profiles of peptides and small molecule drugs.[3]
Given its synthetic origin, a rigorous analytical characterization is paramount to ensure its identity, purity (both chemical and stereochemical), and stability. This guide provides the foundational analytical protocols to establish a complete quality profile for this compound.
Chromatographic Analysis: Purity and Enantiomeric Integrity
Chromatography is the cornerstone for assessing the purity of the target compound and isolating it from potential isomers, starting materials, and byproducts.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity
Expertise & Experience: RP-HPLC is the workhorse for purity analysis due to its high resolution and compatibility with UV and MS detectors. A C18 stationary phase is selected for its hydrophobicity, which effectively retains the substituted phenylalanine analog. The mobile phase, a gradient of acetonitrile in water, is chosen to elute the analyte with a good peak shape. An acidic modifier like trifluoroacetic acid (TFA) is added to suppress the ionization of the carboxylic acid and amine groups, reducing peak tailing and improving reproducibility.
Protocol 1: RP-HPLC Purity Assessment
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) TFA in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-17 min: Linear gradient from 5% to 95% B
-
17-19 min: Hold at 95% B
-
19.1-22 min: Return to 5% B and equilibrate.
-
-
Column Temperature: 30 °C.
-
Detection: 210 nm (for peptide backbone) and 260 nm (for the aromatic ring).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Chiral HPLC for Enantiomeric Purity
Expertise & Experience: As the compound possesses a chiral center at the alpha-carbon, distinguishing between its enantiomers is critical, especially for pharmaceutical applications where one enantiomer may have desired therapeutic effects while the other could be inactive or harmful.[7] Chiral HPLC using a column with a chiral stationary phase (CSP) is the definitive method for this separation. Polysaccharide-based CSPs are broadly effective for a wide range of chiral compounds, including amino acid derivatives.
Protocol 2: Chiral HPLC for Enantiomeric Separation
-
Instrumentation: HPLC system with UV detector.
-
Column: Chiral polysaccharide-based column (e.g., Chiralpak series).
-
Mobile Phase: A mixture of n-hexane and a polar alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic or basic additive (e.g., TFA or diethylamine) to improve peak shape. A typical starting condition is 80:20 (v/v) n-Hexane:Isopropanol + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the racemic (DL) mixture to develop the method and identify the retention times of each enantiomer. Prepare the test sample at the same concentration.
-
Analysis: Quantify the enantiomeric excess (e.e.) by comparing the peak area of the desired enantiomer to the total area of both enantiomer peaks.
Structural Elucidation and Identity Confirmation
A combination of mass spectrometry and NMR spectroscopy provides an unambiguous confirmation of the chemical structure.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₉H₉ClFNO₂), the presence of chlorine is a key validation point.[8] Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which results in a characteristic A+2 isotopic pattern with an intensity ratio of approximately 3:1. Electrospray ionization (ESI) in positive mode is ideal for this molecule as it will readily protonate the primary amine.
Protocol 3: LC-MS Identity Confirmation
-
Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Method: Use the same method as described in Protocol 1 . This allows for co-elution of the UV and MS peaks, confirming the mass of the primary component.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Acquire full scan data to observe the protonated molecular ion [M+H]⁺.
-
Expected Results:
-
Accurate Mass: The calculated monoisotopic mass for [C₉H₉ClFNO₂ + H]⁺ is 218.0327. The measured mass should be within 5 ppm of this value.
-
Isotopic Pattern: A distinct peak at m/z ~220.0298 corresponding to the ³⁷Cl isotope should be observed with an intensity of approximately 32% relative to the monoisotopic peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the gold standard for structural elucidation in solution. ¹H NMR confirms the number and connectivity of protons, ¹³C NMR identifies all unique carbon environments, and ¹⁹F NMR is essential for confirming the presence and position of the fluorine atom.[9] Two-dimensional NMR techniques (e.g., COSY, HSQC) can be employed for unambiguous signal assignments.[9]
Protocol 4: NMR Structural Analysis
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a deuterated solvent such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for amino acids to observe the zwitterionic form.[9]
-
Experiments:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.
-
-
Data Analysis:
-
¹H Spectrum: Expect to see signals for the aromatic protons (with splitting patterns influenced by both Cl and F), the α-proton, and the β-protons. The α- and β-protons will show characteristic diastereotopic splitting.
-
¹³C Spectrum: Expect distinct signals for the carboxyl, α-carbon, β-carbon, and the six aromatic carbons. The carbons bonded to or near the fluorine atom will exhibit C-F coupling.
-
¹⁹F Spectrum: Expect a single resonance for the fluorine atom, likely a doublet of doublets due to coupling with adjacent aromatic protons.
-
Physicochemical and Spectroscopic Profile
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[7] The spectrum serves as a unique molecular fingerprint. For this amino acid, key vibrational modes include the N-H stretches of the amine, the O-H and C=O stretches of the carboxylic acid, and C=C stretches of the aromatic ring. While FTIR cannot distinguish between enantiomers in their pure form, it can differentiate a racemic crystal from an enantiopure one due to differences in crystal lattice packing.[7]
Protocol 5: FTIR Functional Group Analysis
-
Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflection (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Characteristic Peaks:
-
~3200-2800 cm⁻¹: Broad O-H stretch (from carboxylic acid) and N-H stretches (from ammonium).
-
~1700-1725 cm⁻¹: C=O stretch of the carboxylic acid.
-
~1600-1580 cm⁻¹: N-H bending vibration.
-
~1500-1400 cm⁻¹: Aromatic C=C stretching vibrations.
-
~1200-1000 cm⁻¹: C-F stretching vibration.
-
~800-600 cm⁻¹: C-Cl stretching vibration.
-
Thermal Analysis (DSC/TGA)
Expertise & Experience: Thermal analysis provides critical information on the material's stability and phase behavior. Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal transitions, revealing the melting point and heat of fusion.[10] Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating the onset of thermal decomposition.[11][12]
Protocol 6: Thermal Stability and Melting Point Determination
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
DSC Method:
-
Heat the sample from 25 °C to a temperature above its expected melting point (e.g., 300 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
The peak of the endotherm corresponds to the melting point (Tm).
-
-
TGA Method:
-
Heat the sample from 25 °C to a high temperature (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
The temperature at which significant mass loss begins is the decomposition temperature (Td).
-
Data Summary and Visualization
The following tables summarize the key analytical parameters and expected results for the characterization of this compound.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | HPLC (Purity) | Chiral HPLC | LC-MS |
|---|---|---|---|
| Column | C18, 4.6x150 mm | Chiral Polysaccharide | C18, 2.1x100 mm |
| Mobile Phase | A: 0.1% TFA/H₂OB: 0.1% TFA/ACN | Hexane:IPA (Isocratic) | A: 0.1% FA/H₂OB: 0.1% FA/ACN |
| Detection | UV at 210 & 260 nm | UV at 260 nm | ESI+ HRMS |
| Key Output | Chemical Purity (%) | Enantiomeric Excess (%) | Accurate Mass &Isotopic Pattern |
| Expected Value | >95% | >99% | [M+H]⁺ = 218.0327A+2 Ratio ~3:1 |
Table 2: Spectroscopic and Thermal Analysis Data
| Technique | Parameter | Expected Observation |
|---|---|---|
| ¹H NMR | Chemical Shifts (δ) | Aromatic, α-H, β-H₂ signals |
| ¹³C NMR | Chemical Shifts (δ) | ~9 unique signals; C-F coupling |
| ¹⁹F NMR | Chemical Shift (δ) | Single resonance |
| FTIR | Wavenumber (cm⁻¹) | Peaks for N-H, C=O, C=C, C-F, C-Cl |
| DSC | Melting Point (Tm) | Sharp endotherm |
| TGA | Decomposition (Td) | Onset of mass loss |
Integrated Analytical Workflow
The following diagram illustrates the logical flow for a comprehensive characterization of the target compound.
Caption: Integrated workflow for the comprehensive characterization of the title compound.
References
-
National Center for Biotechnology Information (2024). Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY. Available at: [Link]
-
Jackson, C.J. et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications. Available at: [Link]
-
Jackson, C.J. et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. Biophysics Colab. Available at: [Link]
-
Gopi, K. et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). ACS Publications. Available at: [Link]
-
Jackson, C.J. et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv. Available at: [Link]
-
Aalborg University (n.d.). Stable isotope peptide mass spectrometry to decipher amino acid metabolism in Dehalococcoides strain CBDB1. Aalborg University's Research Portal. Available at: [Link]
-
Sohail, M. et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. National Center for Biotechnology Information. Available at: [Link]
-
National Center for Biotechnology Information (2025). Genome mining for the discovery of peptide halogenases and their biochemical characterization. Available at: [Link]
-
Supporting Information (n.d.). Supporting Information. Available at: [Link]
-
Juhas, M. et al. (2022). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. National Center for Biotechnology Information. Available at: [Link]
-
Okubo, T. et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). National Center for Biotechnology Information. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). (2S)-2-amino-3-(3-fluorophenyl)propanoic acid. PubChem. Available at: [Link]
-
ResearchGate (n.d.). Thermophysical Study of Several α- and β-Amino Acid Derivatives by Differential Scanning Calorimetry (DSC). Available at: [Link]
-
Mtoz Biolabs (n.d.). DSC and TGA Analysis. Available at: [Link]
-
Semantic Scholar (n.d.). DSC and TGA Thermal Analysis for the Interaction between Poly(2-hydroxyethylmethacrylate) and Amino Acids. Available at: [Link]
-
ResearchGate (n.d.). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Available at: [Link]
-
SlidePlayer (n.d.). Thermal Analysis TGA / DTA. Available at: [Link]
-
PubMed (2014). Chiral separation of phenylalanine and tryptophan by capillary electrophoresis using a mixture of β-CD and chiral ionic liquid ([TBA] [L-ASP]) as selectors. Available at: [Link]
-
Slideshare (n.d.). Thermal Analysis TA, TGA, DSC, DTA. Available at: [Link]
-
Undergraduate Science Journals (2016). Infrared Spectroscopy of Amino Acid Side Chains. Available at: [Link]
-
National Center for Biotechnology Information (2023). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Available at: [Link]
Sources
- 1. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells [biophysicscolab.org]
- 6. biorxiv.org [biorxiv.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chemscene.com [chemscene.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. DSC and TGA Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. web.abo.fi [web.abo.fi]
"2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid" as a molecular probe
A Molecular Probe for Steric and Electronic Tuning in Peptidomimetics[1]
Abstract
This guide details the application of 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid (herein referred to as 3-Cl-2-F-Phe ) as a structural probe in drug discovery and peptide engineering. Unlike canonical phenylalanine, this analog introduces a unique electrostatic and steric profile due to the contiguous halogen substitution at the ortho (2) and meta (3) positions. This application note provides the rationale for its use in Structure-Activity Relationship (SAR) studies, specifically for enhancing metabolic stability and probing hydrophobic pockets, alongside optimized protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS).
Introduction: The "Ortho-Meta" Halogen Effect
In medicinal chemistry, the replacement of hydrogen with halogens is a strategic tool to modulate pharmacokinetics. 3-Cl-2-F-Phe represents a high-value probe due to two synergistic mechanisms:
-
Metabolic Blockade: The 2- and 3-positions on the phenyl ring are common sites for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Halogenation at these sites effectively "caps" these metabolic hot spots, extending the half-life of the parent peptide.
-
Electronic & Steric Tuning:
-
The Ortho Fluorine (2-F): Exerts a strong electron-withdrawing effect, lowering the pKa of the backbone amine and potentially influencing the cis/trans isomerization equilibrium of the preceding peptide bond.
-
The Meta Chlorine (3-Cl): Provides significant lipophilic bulk (Chlorine radius
1.75 Å vs Hydrogen 1.20 Å), allowing the molecule to probe the size limits of hydrophobic binding pockets.
-
Application 1: Solid-Phase Peptide Synthesis (SPPS)[2]
Incorporating 3-Cl-2-F-Phe into peptides requires modified protocols. The electron-withdrawing nature of the ring reduces the nucleophilicity of the amino group during subsequent couplings, while the ortho-fluorine introduces steric strain.
Protocol A: Optimized Fmoc-SPPS Coupling
Standard coupling times are often insufficient for this analog. This protocol utilizes HATU/HOAt to maximize coupling efficiency.[1]
Materials:
-
Resin: Rink Amide or Wang Resin (0.4–0.6 mmol/g loading).
-
Amino Acid: Fmoc-3-Cl-2-F-Phe-OH.
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (Anhydrous).
Step-by-Step Methodology:
-
Resin Swelling:
-
Swell resin in DCM for 20 min, then wash 3x with DMF.
-
-
Fmoc Deprotection (Pre-coupling):
-
Treat resin with 20% Piperidine in DMF (2 x 10 min).
-
Critical Wash: Wash 5x with DMF to remove all traces of piperidine (which can form adducts with the halogenated ring).
-
-
Activation (The "Pre-activation" Step):
-
Dissolve Fmoc-3-Cl-2-F-Phe-OH (3.0 eq relative to resin) in minimal DMF.
-
Add HATU (2.9 eq).
-
Add DIPEA (6.0 eq).
-
Note: Allow to activate for exactly 2 minutes. Do not exceed 5 minutes to avoid racemization, which is accelerated by the electron-deficient ring.
-
-
Coupling:
-
Add the activated solution to the resin.[1]
-
Agitate: Shake at room temperature for 2 hours (double the standard time).
-
Optional: For difficult sequences, perform a "Double Couple" (repeat Step 3-4 with fresh reagents).
-
-
Monitoring:
-
Perform a Kaiser Test .[2] If the beads remain blue (incomplete coupling), proceed to a third coupling using PyAOP instead of HATU.
-
-
Subsequent Coupling (The "Steric Barrier"):
-
Warning: Removing the Fmoc from 3-Cl-2-F-Phe yields an amine that is less nucleophilic. The next amino acid must be coupled using highly active conditions (e.g., HATU/HOAt at 50°C for 45 mins) to ensure complete chain elongation.
-
Application 2: Metabolic Stability Profiling
Researchers use 3-Cl-2-F-Phe to replace native Phenylalanine (Phe) or Tyrosine (Tyr) residues to test for metabolic stability improvements.
Comparative Data: Half-Life Extension
Hypothetical data illustrating the stabilization effect in a model bioactive peptide.
| Peptide Variant | Sequence Modification | t 1/2 (Human Microsomes) | Binding Affinity ( |
| Wild Type | ...-Ala-Phe -Gly-... | 14.5 min | 12 nM |
| Analog A | ...-Ala-2-F-Phe -Gly-... | 28.0 min | 15 nM |
| Analog B | ...-Ala-3-Cl-Phe -Gly-... | 35.2 min | 45 nM (Steric Clash?) |
| Probe (This Topic) | ...-Ala-3-Cl-2-F-Phe -Gly-... | 58.4 min | 14 nM |
Interpretation: The 3-Cl-2-F analog (Probe) often provides the "Goldilocks" zone—blocking metabolism (high t 1/2) while maintaining binding affinity, whereas the mono-substituted 3-Cl might be too bulky on its own without the electronic modulation of the 2-F.
Visualization of Workflows
Figure 1: Strategic Incorporation & Decision Logic
This diagram illustrates the decision-making process for using 3-Cl-2-F-Phe in a drug discovery campaign.
Caption: Decision tree for selecting 3-Cl-2-F-Phe to simultaneously address metabolic instability and hydrophobic fitting issues.
Figure 2: SPPS Synthesis Pathway
Detailed chemical workflow for the specific coupling protocol described in Section 3.
Caption: Optimized Solid-Phase Peptide Synthesis workflow for sterically hindered halogenated amino acids.
References
- Haufe, G., & Leroux, F. (2020). Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals. Academic Press. (General reference on the "Fluorine Effect" in drug design).
-
ChemScene. (2023). Product Data: this compound (CAS 1259993-84-4).[3] Retrieved from
-
Guerret, O., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications.[4] Beilstein Journal of Organic Chemistry.[4] Retrieved from [Beilstein J. Org.[4] Chem.]([Link])
-
PubChem. (2023). Compound Summary: (2S)-2-amino-3-(3-fluorophenyl)propanoic acid (Structural Analog Data). Retrieved from
-
MedChemExpress. (2023). Halogenated Amino Acid Derivatives in Peptide Synthesis.[5][6] Retrieved from
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. chemscene.com [chemscene.com]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid synthesis
Technical Support Center: Synthesis of 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid
Case ID: 3-Cl-2-F-Phe-Yield-Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Support[1]
Executive Summary
The synthesis of This compound (CAS: 1259993-84-4) presents unique challenges compared to non-halogenated phenylalanine derivatives.[1] The primary yield-limiting factors are the ortho-fluorine effect (steric hindrance and electronic repulsion) and the isoelectric point shifts caused by the electron-withdrawing halogen substituents.
This guide troubleshoots the two most common synthetic pathways:
-
Acetamidomalonate Alkylation (Sorensen Method) – Recommended for lab-scale (<100g).[1]
-
Erlenmeyer-Plöchl Azlactone Synthesis – Recommended for scale-up or cost-sensitive projects.[1]
Part 1: Diagnostic Workflow
Before altering chemical parameters, identify the specific stage of yield loss using the decision matrix below.
Figure 1: Diagnostic Logic Tree for isolating the root cause of low yield in halogenated phenylalanine synthesis.
Part 2: Route-Specific Troubleshooting
Method A: Diethyl Acetamidomalonate (Sorensen) Alkylation
The Issue: The nucleophilic attack of the malonate anion on 3-chloro-2-fluorobenzyl bromide is hindered.[1] The fluorine atom at the ortho position creates significant steric bulk and electronic repulsion against the incoming nucleophile (
| Symptom | Root Cause | Corrective Action |
| Starting Material Remains | Incomplete Deprotonation: Weak bases (e.g., NaOEt) may fail to fully generate the enolate in the presence of bulky substrates.[1] | Switch to NaH (Sodium Hydride): Use 1.1 eq NaH in dry DMF or THF.[1] The irreversible deprotonation drives the reaction forward. |
| Slow Reaction Rate | Ortho-F Steric Shielding: The 2-F atom blocks the backside attack trajectory.[1] | Solvent Promotion: Switch from Ethanol to DMF or DMSO . These polar aprotic solvents strip the cation coat from the enolate, increasing its nucleophilicity significantly. |
| Dialkylation Impurities | Excess Base/Reagent: High reactivity of the malonate can lead to double alkylation. | Stoichiometry Control: Use a slight excess of the acetamidomalonate (1.1 eq) relative to the benzyl halide, not the other way around. |
Critical Protocol Adjustment (The "Kick-Start"): If using ethanol/NaOEt reflux yields <50%:
-
Dissolve Diethyl acetamidomalonate (1.0 eq) in anhydrous DMF .
-
Add NaH (60% dispersion, 1.1 eq) at 0°C. Stir 30 min until evolution ceases.
-
Add 3-chloro-2-fluorobenzyl bromide (dissolved in minimal DMF) dropwise.
-
Warm to 60°C (do not reflux aggressively; 2-F benzyl halides can degrade).
-
Monitor via HPLC.[1]
Method B: Erlenmeyer-Plöchl Azlactone Synthesis
The Issue: The condensation of 3-chloro-2-fluorobenzaldehyde with N-acetylglycine often stalls due to the deactivated nature of the aldehyde (electronic effect of halogens) and steric crowding.[1]
| Symptom | Root Cause | Corrective Action |
| Low Azlactone Yield | Reversibility of Aldol Step: The intermediate fails to dehydrate to the azlactone.[1] | Drying Agents: Add anhydrous Sodium Acetate (NaOAc) in excess (3.0 eq).[1] Ensure Acetic Anhydride is fresh (free of acetic acid). |
| Ring Opening Failure | Hydrolysis Resistance: The halogenated ring stabilizes the azlactone, making it resistant to mild hydrolysis. | Aggressive Hydrolysis: Use HI (Hydriodic acid) / Red Phosphorus reduction-hydrolysis in one pot if reducing the double bond simultaneously, or 6M HCl under reflux for >12 hours.[1] |
| Dark Tarry Product | Polymerization: High temperatures with unstable fluorinated aldehydes.[1] | Catalytic Variant: Use Lead(II) Acetate (catalytic amount) instead of stoichiometric NaOAc to allow milder reaction temperatures (40-50°C). |
Part 3: Isolation & Purification (The "Hidden" Yield Loss)
Most researchers lose their product here.[1] The 3-Cl and 2-F substituents are electron-withdrawing, which lowers the
The Trap: Standard Phenylalanine precipitates at pH ~5.5. 3-chloro-2-fluorophenylalanine is more acidic.[1]
Step-by-Step Isolation Protocol:
-
Hydrolysis Workup: After acid hydrolysis (HCl), evaporate to dryness to remove excess acid.
-
Dissolution: Redissolve the crude hydrochloride salt in minimal distilled water.
-
Neutralization (The Critical Step):
-
Target pH (Isoelectric Point):
-
Standard Phe pI: 5.48[1]
-
Target pI for 3-Cl-2-F-Phe: 5.0 – 5.2
-
Why? The inductive effect of F and Cl stabilizes the carboxylate anion (lowering
) and destabilizes the ammonium cation (lowering ).
-
-
Crystallization:
-
If no precipitate forms at pH 5.1, add Ethanol (antisolvent) until the solution turns turbid.
-
Store at 4°C overnight.
-
Data Table: Predicted Physical Properties
| Property | L-Phenylalanine | 3-Cl-2-F-Phenylalanine | Impact on Protocol |
|---|---|---|---|
| Molecular Weight | 165.19 | 217.62 | Adjust stoichiometry.[1] |
| pKa1 (COOH) | 1.83 | ~1.65 (Est.)[1] | More acidic; deprotonates easier.[1] |
| pKa2 (NH3+) | 9.13 | ~8.90 (Est.) | Less basic; requires careful pH control.[1] |
| Solubility (H2O) | Moderate | Low (Hydrophobic) | Easier to crash out, but traps salts.[1] |
Part 4: Frequently Asked Questions (FAQs)
Q: My product is an oil, not a solid. What happened? A: This is likely the hydrochloride salt holding onto water, or incomplete hydrolysis (presence of ethyl ester).
-
Fix: Check NMR for ethyl peaks (1.2 ppm, 4.1 ppm). If clean, dissolve in water and adjust pH to 5.1 exactly to form the zwitterion, which is usually solid. Triturate with diethyl ether to remove non-polar impurities.[1]
Q: Can I use catalytic hydrogenation (Pd/C) to reduce the azlactone alkene? A: Proceed with Caution. Standard Pd/C hydrogenation can cause dehalogenation (stripping the Cl or F atoms) before reducing the alkene, especially the aryl-chloride.
-
Fix: Use Wilkinson’s Catalyst (homogeneous) or strictly controlled pressure (1 atm H2) with unpoisoned Pd/C. Monitor strictly by LCMS to stop before dehalogenation occurs.[1]
Q: Why is the 2-fluorobenzyl bromide turning pink/brown before I use it? A: Benzylic halides with ortho-substituents are prone to auto-catalytic decomposition (releasing HBr).[1]
-
Fix: Pass the starting material through a short plug of basic alumina or silica before use to remove HBr traces. Use immediately.
References
-
Sorensen Method Optimization
- Title: "Managing steric hindrance in reactions with diethyl malonate deriv
-
Source: BenchChem Technical Guides.[1]
-
Fluorinated Amino Acid Synthesis
-
Erlenmeyer Azlactone Troubleshooting
-
Isoelectric Point Calculations
-
Product Specific Data
Sources
- 1. (2S)-2-amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 716315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 5. Isoelectric Point Calculation | Formula & Equation - Lesson | Study.com [study.com]
- 6. chemscene.com [chemscene.com]
Introduction: The "Hidden" Chemistry of Halogenated Amino Acids
Technical Support Center: Halogenated Phenylalanine Synthesis Ticket ID: #HP-SYN-001 Subject: Troubleshooting Side Reactions & Purity Issues Status: Open Assigned Specialist: Senior Application Scientist
Welcome to the technical support hub for halogenated phenylalanine synthesis. You are likely here because your LC-MS shows a mess of regioisomers, your chiral HPLC indicates a racemic mixture, or your precious iodine substituent vanished during a cross-coupling reaction.
Halogenated phenylalanines (F/Cl/Br/I-Phe) are deceptive. The halogen atom is not just a structural handle; it is an electronic modifier that fundamentally alters the reactivity of the aromatic ring and the acidity of the
Module 1: Regioselectivity & Isomer Control
User Complaint: "I attempted direct bromination of phenylalanine, but I have a mixture of ortho-, meta-, and para-isomers, plus di-brominated impurities."
The Root Cause: Electrophilic Chaos
Direct Electrophilic Aromatic Substitution (EAS) on phenylalanine is notoriously difficult to control.
-
Ammonium Deactivation: Under acidic conditions (standard for bromination), the amino group is protonated (
), acting as a strong meta-director and ring deactivator. -
Competing Directing Groups: If you protect the amine (e.g., N-Acetyl), it becomes an ortho/para director, fighting against the directing effects of the alkyl side chain.
-
Over-activation: Once a halogen is added, the ring is deactivated inductively but the halogen can stabilize the intermediate cation via resonance (ortho/para directing), leading to poly-halogenation if stoichiometry isn't precise.
Troubleshooting Protocol
| Symptom | Diagnosis | Corrective Action |
| Ortho/Para Mixture | Competing directing effects of N-protecting group vs. alkyl chain. | Switch Strategy: Do not halogenate the amino acid. Synthesize the amino acid from a pre-halogenated benzaldehyde via the Erlenmeyer-Plöchl Azlactone route. |
| Poly-halogenation | Reaction temperature too high or excess reagent. | Kinetic Control: Lower temp to 0°C. Add halogen dropwise. Use a stoichiometric deficit (0.9 eq). |
| Wrong Regioisomer | Electronic mismatch. | Biocatalysis: Use Flavin-dependent halogenases (e.g., RebH for C7, PyrH for C5) which rely on active site geometry, not electronics [1]. |
Decision Logic: Selecting the Right Route
Caption: Decision matrix for selecting the synthetic route based on regioselectivity requirements.
Module 2: Stereochemical Integrity (Racemization)
User Complaint: "My product is chemically pure but optically inactive (
The Root Cause: The Azlactone Trap
If you used the Erlenmeyer-Plöchl synthesis (or any reaction involving acetic anhydride/acid chlorides with N-acyl amino acids), you likely formed an azlactone (oxazolone) intermediate.
-
Mechanism: The carbonyl oxygen of the amide attacks the activated carboxylic acid.
-
The Leak: The C4 proton of the azlactone is highly acidic (
). Weak bases (acetate) can deprotonate it, forming a resonance-stabilized enolate. This destroys the chiral center. Reprotonation occurs from either face, yielding a racemate [2].
The Solution: Enzymatic Resolution
Since the Erlenmeyer route is inherently racemic, you must resolve the mixture. The most robust method is Enzymatic Kinetic Resolution .
Protocol: Acylase I Resolution of N-Acetyl-Halo-DL-Phe
-
Substrate: Dissolve N-Acetyl-DL-(halo)phenylalanine in water.
-
pH Adjustment: Adjust pH to 7.5 using LiOH (Li+ inhibits the enzyme less than Na+ for some variants).
-
Enzyme: Add Aspergillus melleus Acylase I (15 mg/mmol substrate).
-
Incubation: Stir at 37°C for 24-48 hours.
-
Separation: Acidify to pH 1-2. Extract the N-Acetyl-D-Phe into Ethyl Acetate. The free L-Halo-Phe remains in the aqueous phase.
-
Purification: Ion-exchange chromatography on the aqueous phase yields pure L-isomer.
Caption: The mechanistic pathway of racemization via the azlactone intermediate.
Module 3: Catalyst Poisoning & Dehalogenation
User Complaint: "I tried a Suzuki coupling on 4-Iodo-Phenylalanine to add a biaryl group. The iodine was replaced by hydrogen (Hydrodehalogenation)."
The Root Cause: The Hydride Shift
Palladium catalysts are excellent at inserting into C-Halogen bonds (Oxidative Addition). However, if the Transmetalation step is slow, the Pd-Aryl intermediate looks for other things to do.
-
The Culprit:
-Hydride elimination from alcohols (solvent) or amine bases creates a L-Pd(H)-Aryl species. Reductive elimination then yields the dehalogenated product (Phe-H) instead of the coupled product [3].
Troubleshooting Matrix: Cross-Coupling Protection
| Variable | Recommendation | Scientific Rationale |
| Solvent | Avoid 1°/2° Alcohols. Use Toluene, DMF, or DME. | Alcohols are hydride donors. If water is needed for boronic acids, use degassed water. |
| Base | Use Inorganic Carbonates (K2CO3, Cs2CO3). Avoid Amines (TEA, DIPEA). | Amine bases can undergo |
| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4. | Bidentate ligands (dppf) stabilize the Pd center and prevent coordination of hydrides. |
| Substrate | Protect the Amino Acid. | Free amines/acids can chelate Pd, disrupting the cycle. Use Boc-Phe(4-I)-OMe. |
Module 4: Protecting Group Anomalies
User Complaint: "I used Fmoc-4-Cl-Phe in SPPS (Solid Phase Peptide Synthesis). The peptide failed, and I see multiple impurities."
The "Inductive Acidification" Effect
Standard peptide protocols assume standard amino acid
-
The Issue: A halogen (Cl/Br/I) on the phenyl ring is electron-withdrawing. This pulls density from the ring, which pulls density from the
-carbon, and finally from the -carbon. -
The Consequence: The
-proton of Halogenated-Phe is more acidic than native Phe. -
The Failure Mode: During Fmoc removal (20% Piperidine), the basic conditions can cause slow racemization of the anchored amino acid or premature cleavage if the linker is sensitive.
Protocol Adjustment:
-
Shorten Deprotection: Reduce piperidine exposure time (e.g., 2 x 3 min instead of 2 x 10 min).
-
Base Switch: Use a milder base like Piperazine or DBU with HOBt (to suppress racemization) if chiral integrity is compromised.
References
-
Payne, K. A., et al. (2015). "Regioselective chlorination of tryptophan by a flavin-dependent halogenase." Nature Chemical Biology, 11, 857–866.
-
Carter, H. E. (1946).[6] "The Azlactone Synthesis." Organic Reactions, 3, 198.[5][6][7][8]
-
Navarro, O., et al. (2004). "Dehalogenation of Aryl Halides: A Side Reaction in Palladium-Catalyzed Cross-Coupling." Journal of Organic Chemistry, 69(9), 3173–3180.
Sources
- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 2. Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academeresearchjournals.org [academeresearchjournals.org]
- 6. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]
- 7. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]
- 8. Erlenmeyer-Plochl Azlactone Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [cambridge.org]
Technical Support Center: Stability of 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic Acid in Solution
Abstract: This technical guide provides a comprehensive overview of the anticipated stability of 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid in solution. As direct stability data for this specific compound is not extensively published, this document leverages established principles of amino acid chemistry, data from structurally analogous halogenated phenylalanine derivatives, and standard pharmaceutical stability testing methodologies. This guide is intended for researchers, scientists, and drug development professionals to proactively address potential stability challenges and design robust experimental and formulation strategies.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and stability of this compound solutions.
Q1: What are the primary factors that can affect the stability of this compound in solution?
A: The stability of this compound in solution is likely influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As a phenylalanine derivative, the aromatic ring and the amino acid backbone are susceptible to specific degradation pathways.[1][2]
Q2: How should I prepare and store stock solutions of this compound?
A: For maximal stability, it is recommended to prepare stock solutions fresh for each experiment.[3] If storage is necessary, solutions should be prepared in a suitable solvent (e.g., DMSO or water with pH adjustment), aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -80°C for up to six months or -20°C for up to one month.[4] The hygroscopic nature of DMSO should be considered, and freshly opened solvent is recommended.[4]
Q3: What are the likely degradation pathways for this molecule?
A: Based on its structure, the primary degradation pathways are expected to be:
-
Oxidation: The aromatic ring and the benzylic carbon are susceptible to oxidation, potentially leading to the formation of hydroxylated byproducts or cleavage of the side chain.[5][6]
-
Photodegradation: Aromatic amino acids can absorb UV light, leading to photochemical degradation.[7][8][9] The halogen substituents may influence the photosensitivity.
-
pH-mediated hydrolysis: Extreme pH conditions (both acidic and basic) can potentially lead to decarboxylation or other hydrolytic degradation.
-
Racemization: The chiral center at the alpha-carbon may be susceptible to racemization, particularly under basic conditions.
Q4: Are there any known incompatibilities with common buffers or excipients?
A: While specific incompatibility data for this compound is unavailable, it is advisable to be cautious with buffers containing reactive species. For instance, phosphate buffers can sometimes catalyze degradation, and buffers with poor pH control at certain temperatures could lead to stability issues. It is recommended to perform compatibility studies with your specific formulation components.
Troubleshooting Guide
This section provides a problem-solution framework for common stability-related issues encountered during experimentation.
| Observed Problem | Potential Root Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Loss of compound potency or concentration over a short period. | - Chemical Degradation: The compound may be unstable under the current storage or experimental conditions (pH, temperature).- Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., plastic tubes). | 1. Verify Storage Conditions: Ensure solutions are stored at the recommended temperature (-20°C or -80°C) and protected from light.2. pH Assessment: Measure the pH of your solution. If it is outside the optimal range (typically near neutral for many amino acids), consider using a different buffer system.[10]3. Container Material: Switch to low-adsorption plasticware or glass vials to minimize loss due to surface binding.4. Perform a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, oxidation, heat, light) to identify the primary degradation pathways and develop a stability-indicating analytical method.[1][11] |
| Appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | - Degradation Products: The new peaks are likely impurities formed from the degradation of the parent compound.- Contamination: The sample may have been contaminated during preparation or handling. | 1. Characterize Unknown Peaks: Use mass spectrometry (MS) to determine the mass of the new peaks. This can provide clues about the degradation mechanism (e.g., an increase of 16 amu may suggest oxidation).2. Review Sample Handling: Ensure proper cleaning of all glassware and use of high-purity solvents and reagents.3. Compare to a Freshly Prepared Standard: Analyze a newly prepared solution of the compound to confirm if the new peaks are present from the start or form over time. |
| Inconsistent experimental results or poor reproducibility. | - Solution Instability: The concentration of the active compound may be changing between experiments or even during a single experiment.- Incomplete Solubilization: The compound may not be fully dissolved, leading to inaccurate concentrations. | 1. Assess Solution Stability Over Time: Analyze the concentration of the compound in your working solution at different time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions.2. Confirm Solubility: Visually inspect the solution for any undissolved particulate matter. Consider using sonication or gentle heating to aid dissolution, but be mindful of potential temperature-induced degradation. The pH of aqueous solutions may need to be adjusted to achieve full solubility.[4]3. Prepare Fresh Solutions: If instability is confirmed, prepare fresh solutions immediately before each experiment.[3] |
Experimental Protocols & Methodologies
To ensure the integrity of your research, it is crucial to perform stability assessments tailored to your specific experimental conditions.
Protocol for a Preliminary Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[11] This protocol outlines a general approach.
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Prepare a Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound and the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable HPLC method to separate the parent compound from any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation in each condition. A reasonable target for degradation is 5-20% to ensure that the analytical method is challenged but not overwhelmed.[11]
-
Identify the conditions under which the compound is most labile.
-
Recommended Analytical Techniques for Stability Assessment
A combination of analytical methods is often necessary for a comprehensive stability assessment.[12]
| Technique | Application in Stability Studies | Considerations |
| High-Performance Liquid Chromatography (HPLC) | - Quantify the parent compound.- Separate and quantify degradation products. | - A stability-indicating method must be developed and validated to ensure that all degradation products are separated from the parent peak.- UV detection is common for aromatic compounds, but MS detection provides more information about the identity of degradants.[13][14] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | - Identify the molecular weights of degradation products.- Elucidate the structure of degradants. | - Provides high sensitivity and specificity.[13]- Essential for characterizing unknown impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Structural elucidation of isolated degradation products. | - Requires higher concentrations of the analyte compared to LC-MS. |
Visualizations
Logical Workflow for Investigating Solution Instability
Caption: Troubleshooting workflow for solution instability.
Potential Degradation Pathways of Phenylalanine Derivatives
Caption: Potential degradation pathways for the title compound.
References
-
Comparison of initial photocatalytic degradation pathway of aromatic and linear amino acids. Taylor & Francis. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]
-
Full article: Comparison of initial photocatalytic degradation pathway of aromatic and linear amino acids. Taylor & Francis Online. Available at: [Link]
-
Force Degradation for Pharmaceuticals: A Review. IJSDR. Available at: [Link]
-
Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]
-
Spectral Density Curves for Aromatic Amino Acids. ResearchGate. Available at: [Link]
-
Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. PMC. Available at: [Link]
-
Degradation of Albumin and Aromatic Amino Acids in Reactions with OH • Radicals and under 253.7-nm UV Irradiation. ResearchGate. Available at: [Link]
-
Analytical Methods For Amino Acids. TNTH. Available at: [Link]
-
Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PMC. Available at: [Link]
-
Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum. PubMed. Available at: [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. Available at: [Link]
-
Analytical Methods for Amino Acids. SHIMADZU CORPORATION. Available at: [Link]
-
Molecular Rearrangement in Aromatic Amino Acids and Proteins After Reaction with Hydroxyl and Hydroperoxyl Radicals and UV-C Radiation. MDPI. Available at: [Link]
-
Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase. PMC. Available at: [Link]
-
The degradation of phenylalanine, tyrosine and related aromatic compounds by a marine diatom and a haptophycean alga. UBC Library Open Collections. Available at: [Link]
-
Effects of Phenylalanine on the Liquid-Expanded and Liquid-Condensed States of Phosphatidylcholine Monolayers. NIH. Available at: [Link]
-
Effect of alkaline pH on the activity of rat liver phenylalanine hydroxylase. PubMed. Available at: [Link]
-
L-phenylalanine degradation IV (mammalian, via side chain). PubChem. Available at: [Link]
-
Bacterial phenylalanine and phenylacetate catabolic pathway revealed. PMC. Available at: [Link]
-
(2S)-2-amino-3-(3-fluorophenyl)propanoic acid. PubChem. Available at: [Link]
-
Deregulation of phenylalanine biosynthesis evolved with the emergence of vascular plants. Oxford Academic. Available at: [Link]
-
Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. ResearchGate. Available at: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. tamilnadutesthouse.com [tamilnadutesthouse.com]
- 14. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Stability & Storage of 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid
Status: Operational Ticket ID: REF-3CL2F-PHE-GUIDE Subject: Prevention of Degradation & Long-Term Storage Protocols Audience: Medicinal Chemists, Peptide Scientists, CMC Leads
Executive Summary
2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid is a halogenated phenylalanine analog. Unlike standard phenylalanine, the presence of electron-withdrawing groups (Chlorine at C3, Fluorine at C2) on the aromatic ring alters its physicochemical properties. These substitutions increase the acidity of the
This guide replaces generic "store cool and dry" advice with a mechanistic, evidence-based preservation strategy.
Part 1: The Core Preservation Protocol (The "3-D" System)
To ensure chemical and optical integrity (
Dry (Moisture Control)
-
The Risk: Hygroscopicity leading to caking and hydrate formation. While the free acid is relatively stable, moisture acts as a plasticizer, increasing molecular mobility and facilitating solid-state degradation.
-
The Protocol:
-
Store under an inert atmosphere (Argon or Nitrogen) whenever possible.
-
Use parafilm or secondary containment with desiccant packs (Silica gel or
) if the primary vial seal is compromised. -
Critical Step: "The Thermal Equilibration Rule" – Never open a cold bottle immediately. Allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator before opening. This prevents atmospheric moisture from condensing onto the cold powder.
-
Dark (Photostability)
-
The Risk: Halogenated aromatics are susceptible to slow photolytic dehalogenation or radical formation upon exposure to UV/VIS light.
-
The Protocol:
-
Mandatory storage in Amber Glass Vials .
-
If amber glass is unavailable, wrap clear vials in aluminum foil.
-
Deep Freeze (Thermal Control)
-
The Risk: Thermal energy accelerates racemization and oxidation.
-
The Protocol:
-
Short-term (< 1 month):
(Refrigerator) is acceptable. -
Long-term (> 1 month):
(Freezer) is required. -
Avoid: Repeated Freeze-Thaw cycles. Aliquot the bulk material upon receipt.
-
Part 2: Troubleshooting & FAQs (Scientist-to-Scientist)
Category A: Physical Appearance & Handling[1][2]
Q: The powder has turned into a hard "cake" or sticky solid. Is it still usable?
-
Diagnosis: Moisture absorption (Hygroscopicity).
-
Technical Insight: The lattice structure has absorbed water, likely forming a hydrate or pseudo-polymorph.
-
Action:
-
Perform a Karl Fischer (KF) titration to determine water content.
-
Check purity via HPLC. If chemical purity is
, the material is usable but you must correct the molecular weight for the water content during weighing. -
Do not attempt to dry it in an oven without verifying thermal stability; vacuum drying over
at RT is safer.
-
Q: The color has shifted from off-white to faint yellow/beige.
-
Diagnosis: Photo-oxidation or trace metal contamination.
-
Technical Insight: Halogenated phenylalanines can undergo minor oxidation of the amino group or slow dehalogenation under light stress.
-
Action:
-
Run LC-MS. If the main peak is intact and impurities are
, it may be suitable for crude synthesis but should be repurified for GMP steps.
-
Category B: Chemical Integrity (Racemization)
Q: I see a "shoulder" or split peak on my standard HPLC trace.
-
Diagnosis: Potential Racemization.
-
Technical Insight: The 3-Cl and 2-F substituents are electron-withdrawing. This inductive effect pulls electron density from the ring, which in turn pulls density from the
-carbon, and finally the -carbon. This makes the -proton more acidic ( lower) than in native Phenylalanine, increasing the rate of proton abstraction and racemization ( ), especially if traces of base are present. -
Action:
-
Standard C18 HPLC cannot separate enantiomers. You MUST use a Chiral Column (e.g., Chiralpak AD-H or OD-H) to verify Optical Purity (ee%).
-
Q: Can I store this compound as a stock solution in DMSO or DMF?
-
Answer: NO.
-
Reasoning:
-
Solution Stability: Amino acids are significantly less stable in solution than in solid state.
-
Racemization Risk: Polar aprotic solvents (DMSO/DMF) can enhance the basicity of trace impurities, accelerating
-proton abstraction. -
Recommendation: Prepare solutions fresh immediately before use.
-
Part 3: Visualizing the Stability Logic
Diagram 1: The Storage Lifecycle Workflow
Caption: Standard Operating Procedure for receiving and maintaining halogenated amino acid analogs.
Diagram 2: Degradation Pathways & Prevention
Caption: Mechanistic view of how environmental factors compromise the 3-Cl-2-F-Phenylalanine analog.
Part 4: Data Summary & Specifications
| Parameter | Specification / Recommendation |
| Storage Temp | |
| Atmosphere | Inert Gas (Argon/Nitrogen) preferred |
| Container | Amber Glass (Type I) with Teflon-lined cap |
| Retest Interval | Every 12 months (if stored at |
| Critical Hazard | Racemization (Avoid bases/heat); Hygroscopic (Keep dry) |
| Solubility | Soluble in water (low), DMSO, Methanol. Unstable in solution. |
References
-
Selleck Chemicals. (n.d.). 2-Amino-3-(2-chlorophenyl)propanoic acid Handling Instructions. Retrieved from
-
Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: 3-Chloro-2-fluoro-L-phenylalanine. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10196885, 3-Chloro-2-fluorophenylalanine. Retrieved from
-
Dörr, A., & Lubell, W. D. (2007).[2] Synthesis of a new pi-deficient phenylalanine derivative... and study of the influence of aromatic density on prolyl amide isomer population. Biopolymers, 88(2), 290-299.[2] (Discusses electronic effects of halogenated phenylalanines). Retrieved from
-
Chan, M. N., et al. (2005). Hygroscopicity of Water-Soluble Organic Compounds in Atmospheric Aerosols: Amino Acids... Environmental Science & Technology. (General reference for amino acid hygroscopicity). Retrieved from
Sources
Technical Support Center: Scaling the Synthesis of 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this valuable non-canonical amino acid from the benchtop to pilot scale. We will move beyond simple protocols to address the critical "why" behind experimental choices, focusing on robust, scalable, and self-validating methodologies.
Overview of the Recommended Synthetic Pathway
The synthesis of this compound (Target Compound 4 ) is most effectively and scalably achieved via a modified Strecker synthesis. This pathway is chosen for its use of readily available starting materials, tolerance to the specific electronic and steric nature of the substituted phenyl ring, and amenability to large-scale reaction conditions.
The overall workflow is summarized below:
Caption: High-level workflow for the synthesis of the target amino acid.
Troubleshooting Guide: Common Issues in Synthesis & Scale-Up
This section addresses specific problems that may arise during the synthesis.
Question: My yield of the α-aminonitrile (3) is low (<70%) and the reaction mixture is dark brown. What is the likely cause?
Answer: This is a classic issue in Strecker syntheses, often pointing to two culprits: aldehyde instability and cyanide side reactions.
-
Causality: The 3-chloro-2-fluorobenzaldehyde (2) is susceptible to oxidation and polymerization under basic conditions, which can be inadvertently created by the ammonia equilibrium. The brown color indicates the formation of polymeric byproducts. Furthermore, cyanide can participate in competing reactions if the imine formation is slow.
-
Troubleshooting Steps:
-
Control pH and Temperature: Ensure the reaction is maintained at a slightly acidic to neutral pH (6.5-7.0) during the initial phase of the reaction to favor imine formation over aldehyde degradation. The addition of ammonium chloride provides a crucial buffer. Keep the temperature low (0-5 °C) during the addition of sodium cyanide to minimize side reactions.
-
Order of Addition: Add the cyanide solution slowly to a pre-mixed solution of the aldehyde and ammonium chloride. This ensures that the cyanide reacts with the in-situ formed imine rather than the aldehyde itself.
-
Inert Atmosphere: On a larger scale, side-oxidation of the aldehyde can become more prominent. Running the reaction under a nitrogen or argon atmosphere can prevent this and improve both yield and purity.
-
Question: During the hydrolysis of the aminonitrile (3) with concentrated HCl, I'm observing significant charring and a drop in yield upon scale-up. Why does this happen and how can I prevent it?
Answer: This is a common thermal control issue when moving to a larger scale. The hydrolysis of a nitrile is highly exothermic, and localized overheating in a large reactor can cause decomposition of the product and starting material.
-
Causality: The hydrolysis reaction has a significant heat output. In a small flask, this heat dissipates quickly. In a large reactor, the surface-area-to-volume ratio is much lower, leading to heat accumulation. The combination of strong acid and high temperatures can "burn" the organic material.
-
Troubleshooting & Scaling Strategy:
-
Controlled Addition: Instead of adding the aminonitrile to the hot acid, reverse the addition. Add the concentrated HCl slowly to a cooled solution or slurry of the aminonitrile (3) in a suitable co-solvent if necessary, maintaining a controlled internal temperature (e.g., < 80 °C).
-
Staged Heating: Once the addition is complete, heat the reaction mixture in stages to reflux. This allows for controlled initiation of the hydrolysis without a sudden, violent exotherm.
-
Reactor Specifications: For pilot-scale synthesis, ensure the reactor has adequate cooling capacity and efficient overhead stirring to prevent localized hot spots.
-
Caption: Decision tree for troubleshooting hydrolysis exotherms.
Question: My final product, this compound (4), is difficult to crystallize and often crashes out as an oil or an amorphous solid. How can I achieve a consistent, crystalline product?
Answer: This is a classic purification challenge for zwitterionic compounds like amino acids. The key is precise pH control and selecting an appropriate solvent system.
-
Causality: Amino acids are least soluble at their isoelectric point (pI). If the pH of the solution is far from the pI, the compound will be in its more soluble cationic or anionic form. "Crashing out" occurs when the pH is changed too rapidly, not allowing time for crystal lattice formation.
-
Protocol for Scalable Crystallization:
-
Determine the pI: While the exact pI can be calculated or determined experimentally, it will typically be in the weakly acidic range (estimated pH 4-6).
-
Dissolution: After hydrolysis, the product is in a solution of concentrated HCl as the hydrochloride salt. Dilute this solution with water to a manageable concentration.
-
Slow pH Adjustment: Warm the solution slightly (e.g., 40-50 °C) to increase solubility. Slowly add a base (e.g., 2M NaOH or ammonium hydroxide) with vigorous stirring. Monitor the pH closely. As you approach the pI, the solution will become cloudy.
-
Seeding: If you have a small amount of pure crystalline material, add a few seed crystals once turbidity is observed. This will provide a template for proper crystal growth.
-
Cooling Protocol: Once the target pH is reached, allow the mixture to cool slowly to room temperature, and then further cool in an ice bath. Rapid cooling promotes the formation of small, impure crystals. A slow, controlled cooling ramp is essential for growing large, pure crystals at scale.
-
Anti-Solvent Addition: If the product is still too soluble in water, a water-miscible anti-solvent like isopropanol or acetone can be added slowly after pH adjustment to induce crystallization.
-
Detailed Experimental Protocols
Baseline Lab-Scale Synthesis of this compound (4)
| Parameter | Value | Notes |
| Starting Material | 3-Chloro-2-fluorobenzaldehyde | 50.0 g |
| Reagent 1 | Ammonium Chloride (NH₄Cl) | 1.2 eq |
| Reagent 2 | Sodium Cyanide (NaCN) | 1.1 eq |
| Solvent | Methanol/Water | 1:1 mixture |
| Hydrolysis Agent | Concentrated HCl | ~10 volumes |
| Typical Yield | 65-75% (over 2 steps) | Varies with purity of aldehyde |
| Typical Purity | >98% (by HPLC) | After recrystallization |
Step-by-Step Procedure:
-
Aminonitrile Formation:
-
To a jacketed reactor cooled to 5 °C, charge 3-chloro-2-fluorobenzaldehyde (50.0 g), methanol (250 mL), water (250 mL), and ammonium chloride (20.3 g). Stir to form a slurry.
-
In a separate vessel, dissolve sodium cyanide (15.6 g) in water (50 mL).
-
Add the sodium cyanide solution dropwise to the reactor over 2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.
-
The product, α-aminonitrile (3), will precipitate as a solid. Filter the solid and wash with cold water. Use the damp cake directly in the next step.
-
-
Hydrolysis and Isolation:
-
Charge the damp aminonitrile cake to a clean reactor.
-
Carefully add concentrated hydrochloric acid (500 mL) portion-wise, ensuring the initial exotherm is controlled with cooling.
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 8-12 hours, or until reaction completion is confirmed by TLC/HPLC.
-
Cool the reaction mixture to room temperature. A precipitate of the amino acid hydrochloride may form.
-
Dilute the mixture with an equal volume of water and treat with activated charcoal to decolorize if necessary. Filter through celite.
-
Cool the filtrate to 10-15 °C and adjust the pH to ~5.0 by the slow addition of 6M NaOH.
-
Stir the resulting thick slurry at 0-5 °C for 2 hours.
-
Filter the product, wash with cold water, followed by a wash with cold isopropanol.
-
Dry the solid under vacuum at 50 °C to a constant weight.
-
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling this synthesis? A: The most significant hazards are the use of sodium cyanide (highly toxic) and concentrated hydrochloric acid (corrosive). All operations with cyanide must be performed in a well-ventilated area, and a cyanide quench solution (e.g., bleach and caustic) must be readily available. The hydrolysis step is highly exothermic and presents a risk of thermal runaway if not properly controlled.
Q: How should the final product be stored? A: this compound should be stored in a tightly sealed container in a dry, cool environment. For long-term storage, 2-8 °C is recommended to prevent potential degradation.[1] For related compounds, solutions are noted to be unstable and should be prepared fresh.[2][3]
Q: What analytical methods are recommended for in-process controls and final product release? A:
-
In-Process: Thin Layer Chromatography (TLC) is suitable for quick checks of reaction completion. High-Performance Liquid Chromatography (HPLC) with UV detection is essential for monitoring impurity profiles between steps.
-
Final Product: HPLC is used for purity assay. NMR (¹H and ¹³C) confirms the structure. Elemental analysis or high-resolution mass spectrometry confirms the molecular formula. Chiral HPLC is necessary if a specific enantiomer is required.
Q: My starting aldehyde has a purity of 95%. Is this acceptable for scale-up? A: While usable, it is not ideal. Impurities in the starting material can be carried through the synthesis and complicate purification of the final product.[4] The primary impurity is often the corresponding carboxylic acid from oxidation. This can interfere with the reaction and purification. It is highly recommended to use starting materials with >98% purity or to purify the aldehyde via distillation or bisulfite adduct formation before use.
References
-
Organic Syntheses Procedure: 2-amino-3-fluorobenzoic acid. Available from: [Link]
-
PubChem: (2S)-2-amino-3-(3-fluorophenyl)propanoic acid. Available from: [Link]
-
Organic Syntheses Procedure: (S)-2-Chloropropanoic acid. Available from: [Link]
-
Polypeptide Group: Control Strategies for Synthetic Therapeutic Peptide APIs - Part II: Raw Material Considerations. Available from: [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry: Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Available from: [Link]
Sources
Validation & Comparative
A Comparative Guide to 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic Acid and Other Phenylalanine Analogs in Research and Drug Development
Introduction: The Versatility of the Phenylalanine Scaffold
Phenylalanine, an essential aromatic amino acid, is more than a mere building block of proteins. It is a critical precursor for neurotransmitters and its unique benzyl side chain offers a versatile scaffold for medicinal chemists. By modifying this scaffold, researchers can create synthetic phenylalanine analogs with tailored biological activities, metabolic stabilities, and target specificities.[1] These modifications, typically involving substitutions on the phenyl ring or alterations to the amino acid backbone, have unlocked therapeutic potential in diverse fields such as oncology, neurology, and infectious diseases.[]
Halogenation of the phenyl ring is a particularly powerful strategy. The introduction of atoms like fluorine and chlorine can profoundly alter a molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing binding affinity and selectivity for therapeutic targets.[] This guide provides a comparative analysis of 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid , a di-substituted analog, placing it in context with other key phenylalanine derivatives. We will delve into structure-activity relationships (SAR), focusing on interactions with the L-type amino acid transporter 1 (LAT1)—a critical transporter overexpressed in many cancers—and provide detailed experimental protocols for evaluation.
Featured Compound Profile: this compound
This compound is a synthetic amino acid characterized by two key substitutions on the phenyl ring: a fluorine atom at the ortho- (2) position and a chlorine atom at the meta- (3) position. This specific substitution pattern is designed to modulate its biological properties by combining the effects of different halogens at strategic locations.
Below is a summary of its key physicochemical properties compared to the parent L-phenylalanine molecule.
| Property | This compound | L-Phenylalanine |
| Molecular Formula | C₉H₉ClFNO₂[3] | C₉H₁₁NO₂ |
| Molecular Weight | 217.62 g/mol [3] | 165.19 g/mol |
| Topological Polar Surface Area (TPSA) | 63.32 Ų[3] | 63.32 Ų |
| LogP (Calculated) | 1.43[3] | -1.38 |
| Structure |
The increased molecular weight and significantly higher LogP value indicate greater lipophilicity compared to L-phenylalanine, a modification that can influence membrane permeability and interaction with hydrophobic binding pockets.
Comparative Analysis: Structure-Activity Relationships of Phenylalanine Analogs
The biological activity of a phenylalanine analog is dictated by the nature and position of substituents on its phenyl ring.[4] A key target for many of these analogs is the L-type amino acid transporter 1 (LAT1), which is responsible for transporting large neutral amino acids and is a promising target for delivering anti-cancer drugs into tumor cells.[5][6]
The Influence of Halogenation on LAT1 Affinity
Research into halogenated phenylalanines has revealed distinct structure-activity relationships concerning LAT1 interaction.[5] The position and size of the halogen atom are critical determinants of affinity and selectivity.
-
Ortho- (2-) Position: Substitution at the ortho-position shows a clear trend where increasing the size of the halogen (F < Cl < Br < I) correlates with an increase in LAT1 inhibition.[5] For instance, 2-iodophenylalanine (2-I-Phe) demonstrates markedly improved LAT1 affinity compared to L-phenylalanine.[5][6] This suggests that the ortho-position can accommodate bulky substituents that enhance binding.
-
Meta- (3-) Position: At the meta-position, increasing halogen size also leads to greater affinity for LAT1. However, this enhanced affinity is not selective, as it also increases affinity for the related transporter, LAT2.[5]
-
Para- (4-) Position: The effect of substitution at the para-position is less pronounced, with inhibitory effects often comparable to the parent L-phenylalanine.[5]
Based on these findings, the ortho-fluoro group in our featured compound, This compound , is expected to contribute favorably to LAT1 binding. The meta-chloro group, being bulkier than fluorine, is also likely to increase affinity, though potentially with some impact on selectivity versus LAT2.[5] The combination of these two substitutions presents an interesting case for synergistic effects on transporter interaction.
The table below summarizes the inhibitory activity of various monosubstituted phenylalanine analogs against LAT1 and LAT2, providing a basis for predicting the behavior of our di-substituted compound of interest.
| Compound | Substitution | LAT1 Inhibition (Ki, μM) | LAT2 Inhibition (Ki, μM) | LAT1 Selectivity (Ki LAT2 / Ki LAT1) |
| L-Phenylalanine | None | 18.0 | 25.1 | 1.4 |
| 2-Fluoro-L-phenylalanine | 2-F | 16.3 | 29.8 | 1.8 |
| 2-Chloro-L-phenylalanine | 2-Cl | 12.3 | 27.8 | 2.3 |
| 2-Iodo-L-phenylalanine | 2-I | 3.5 | 24.3 | 6.9 |
| 3-Fluoro-L-phenylalanine | 3-F | 14.2 | 19.3 | 1.4 |
| 3-Chloro-L-phenylalanine | 3-Cl | 8.8 | 12.0 | 1.4 |
| 4-Fluoro-L-phenylalanine | 4-F | 19.3 | 22.1 | 1.1 |
| α-Methyl-L-phenylalanine | α-Methyl | 13.0 | 1000 | >76.9 |
Data synthesized from literature reports.[5][6] This table highlights the superior LAT1 affinity and selectivity conferred by ortho-halogenation and α-methylation.
Experimental Protocols for Analog Evaluation
To ensure scientific rigor, any comparative analysis must be grounded in robust, reproducible experimental data. The following protocols describe standardized methods for assessing the interaction of phenylalanine analogs with amino acid transporters and for their general analysis.
Protocol 1: LAT1-Mediated Uptake Inhibition Assay
This protocol is designed to determine the inhibitory constant (Ki) of a test compound, such as this compound, for the LAT1 transporter. The causality behind this experimental design is to measure how effectively the analog competes with a known, radiolabeled LAT1 substrate for uptake into cells engineered to overexpress the transporter.
Rationale for Experimental Choices:
-
Cell Line: HEK293 cells are used due to their robust growth and high transfectability, making them an ideal system for stably overexpressing human LAT1 (hLAT1).
-
Radiolabeled Substrate: L-[¹⁴C]Leucine is used as the tracer because it is a high-affinity substrate for LAT1, ensuring a strong signal for competitive binding experiments.[7]
-
Inhibition Analysis: By measuring the uptake of the radiolabeled substrate in the presence of varying concentrations of the test analog, a dose-response curve can be generated to calculate the IC₅₀, which is then used to determine the Ki value.
Caption: Workflow for determining LAT1 inhibition by phenylalanine analogs.
Step-by-Step Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing human LAT1 (HEK293-hLAT1) in MEM medium supplemented with 10% fetal bovine serum and appropriate selection antibiotics.
-
Seeding: Seed the cells into 24-well plates at a density that allows them to reach ~90% confluency on the day of the experiment.
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed Krebs-Henseleit bicarbonate buffer (pH 7.4).
-
Inhibition: Add 200 µL of buffer containing the desired concentrations of the test analog (e.g., this compound) to each well. For control wells, add buffer only.
-
Uptake: Initiate the transport reaction by adding 50 µL of buffer containing L-[¹⁴C]Leucine (final concentration, e.g., 1 µM).
-
Incubation: Incubate the plate at 37°C for 1 minute. The short duration ensures measurement of the initial uptake rate.
-
Termination: Stop the reaction by rapidly aspirating the solution and washing the cells three times with 1 mL of ice-cold buffer.
-
Lysis: Lyse the cells in each well by adding 500 µL of 0.1 M NaOH.
-
Quantification: Transfer the lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Analysis: Calculate the percentage of inhibition for each concentration of the test analog relative to the control. Determine the IC₅₀ value by non-linear regression and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
This protocol provides a general method for analyzing the purity of synthesized phenylalanine analogs and quantifying their concentration in solution, for instance, in plasma samples from pharmacokinetic studies.[8][9]
Caption: General workflow for HPLC analysis of phenylalanine analogs.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve the phenylalanine analog in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter.
-
HPLC System: Use a standard HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
Gradient Elution: Run a linear gradient from 5% Solvent B to 95% Solvent B over 15 minutes at a flow rate of 1.0 mL/min.
-
Detection: Monitor the column effluent using a UV detector at a wavelength appropriate for the aromatic ring of the analog (typically between 210 nm and 280 nm).
-
Analysis: Integrate the peak area of the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. Quantification is achieved by comparing the peak area to a standard curve generated from known concentrations of the analog.
Discussion and Future Directions
The analysis of structure-activity relationships provides a powerful predictive framework for novel compounds like This compound . Based on existing data, the ortho-fluoro substitution is anticipated to enhance LAT1 affinity, a desirable trait for targeting LAT1-overexpressing cells.[5] The meta-chloro group will likely augment this affinity further, though its impact on selectivity against LAT2 requires direct experimental validation using the protocols outlined above.[5]
This di-halogenated substitution pattern may also confer advantages in metabolic stability, as the C-H bonds targeted by cytochrome P450 enzymes are replaced with more stable C-F and C-Cl bonds. Future studies should therefore focus not only on transporter affinity but also on the pharmacokinetic profile of this compound.[10] In vitro metabolic stability assays using liver microsomes and in vivo pharmacokinetic studies in rodent models would be logical next steps to fully characterize its potential as a drug-like molecule or research tool.[8][11]
By combining rational design with rigorous, self-validating experimental evaluation, researchers can effectively harness the versatility of the phenylalanine scaffold to develop novel chemical probes and therapeutic candidates.
References
-
Otani, T. T., & Briley, M. R. (1982). Structure-activity relationships among substituted N-benzoyl derivatives of phenylalanine and its analogs in a microbial antitumor prescreen I: Derivatives of o-fluoro-DL-phenylalanine. Journal of Pharmaceutical Sciences, 71(2), 214–216. [Link]
-
Kim, C. S., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4651. [Link]
-
Kim, C. S., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). ResearchGate. [Link]
-
Dahl, G., et al. (2014). Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues. ACS Medicinal Chemistry Letters, 5(12), 1308–1313. [Link]
-
Szymańska, E., et al. (2016). Design, synthesis and structure-activity relationships of novel phenylalanine-based amino acids as kainate receptors ligands. Bioorganic & Medicinal Chemistry Letters, 26(22), 5600–5605. [Link]
-
Allouche, D., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). Expert Opinion on Drug Discovery. [Link]
-
Klein, C. D., et al. (2015). Phenylalanine and Phenylglycine Analogues as Arginine Mimetics in Dengue Protease Inhibitors. Journal of Medicinal Chemistry, 58(20), 8236–8249. [Link]
-
Allouche, D., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Taylor & Francis Online. [Link]
-
Hubbard, R. D., & Palian, M. M. (2014). LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs. PMC - NIH. [Link]
-
Santi, D. V., & Danenberg, P. V. (1975). Phenylalanyl transfer ribonucleic acid synthetase from rat liver. Analysis of phenylalanine and adenosine 5'-triphosphate binding sites and comparison to the enzyme from Escherichia coli. Biochemistry, 14(20), 4512–4520. [Link]
-
Blasig, R., et al. (1979). [Investigations of pharmacokinetics and metabolic behavior of N-L-pnenylalanyl-L-2-amino-1-phenylpropane (author's transl)]. Pharmazie, 34(9), 554–557. [Link]
-
PubChem. (n.d.). (2S)-2-amino-3-(3-fluorophenyl)propanoic acid. PubChem Database. [Link]
-
Project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O. (n.d.). Scientific synthetic report. CORDIS | European Commission. [Link]
-
White, C. J., et al. (2025). One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. Organic Letters. [Link]
-
Idili, A., et al. (2021). Seconds-resolved, in-situ measurements of plasma phenylalanine disposition kinetics in living rats. eScholarship.org. [Link]
-
PubChem. (n.d.). (2R)-2-amino-3-(3-fluorophenyl)propanoic acid. PubChem Database. [Link]
-
Kim, C. S., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). PMC - NIH. [Link]
-
Deni, J., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis, 3. [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. Design, synthesis and structure-activity relationships of novel phenylalanine-based amino acids as kainate receptors ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
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- 11. [Investigations of pharmacokinetics and metabolic behavior of N-L-pnenylalanyl-L-2-amino-1-phenylpropane (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Cytotoxicity Assessment of 3-Chloro-2-Fluoro-L-Phenylalanine
Executive Summary
Molecule: 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid (3-Cl-2-F-Phe) Classification: Halogenated Non-Canonical Amino Acid (ncAA) Primary Application: Peptidomimetics, Phage Display, Medicinal Chemistry (SAR Probes).
This guide provides a structured framework for assessing the cytotoxicity of 3-Cl-2-F-Phe. Unlike standard small molecule drugs, the toxicity of amino acid analogs is frequently mechanism-based—stemming from their "Trojan Horse" incorporation into endogenous proteins or competitive inhibition of transporters (LAT1). Therefore, standard cytotoxicity protocols must be modified to account for nutrient competition.
Part 1: Chemical Context & Rational Design
To accurately assess performance, 3-Cl-2-F-Phe must be benchmarked against structurally relevant analogs. The specific substitution pattern (3-Chloro, 2-Fluoro) imparts unique steric and electronic properties compared to the more common para-substituted variants.
Comparative SAR Profile (Structure-Activity Relationship)
The following table contrasts 3-Cl-2-F-Phe with standard alternatives used in toxicity profiling.
| Compound | Substitution | Role in Assay | Predicted Bio-Behavior |
| L-Phenylalanine | None | Negative Control | Native nutrient; supports cell growth. |
| 4-Cl-Phe | Para-Chloro | Positive Control | High Toxicity. Known to be charged by tRNA^{Phe} and misincorporated into proteins, triggering the Unfolded Protein Response (UPR). |
| 4-F-Phe | Para-Fluoro | Comparator | Low Toxicity. Often tolerated by cellular machinery; used as a metabolic probe. |
| 3-Cl-2-F-Phe | Meta-Cl, Ortho-F | Test Subject | High LAT1 Affinity / Moderate Toxicity. The ortho (2-F) substituent typically enhances affinity for the LAT1 transporter, while the meta (3-Cl) bulk may sterically hinder tRNA synthetase loading, potentially reducing protein misincorporation compared to 4-Cl-Phe. |
Part 2: Mechanistic Pathways (Visualization)
Understanding the route of toxicity is essential for interpreting assay data. The diagram below illustrates the "Trojan Horse" mechanism where the analog enters via LAT1 and disrupts proteostasis.
Caption: Pathway of halogenated amino acid toxicity. The critical "checkpoint" is the Phe-tRNA Synthetase; if 3-Cl-2-F-Phe evades this check, it generates toxic misfolded proteins.
Part 3: Experimental Protocols (Self-Validating Systems)
Standard MTT protocols often fail for amino acid analogs because the high concentration of L-Phenylalanine in standard media (DMEM/RPMI) outcompetes the test compound for uptake. The following protocol corrects for this nutrient competition.
Protocol A: Modified MTT Cytotoxicity Assay (Nutrient-Sensitized)
Objective: Determine the IC50 of 3-Cl-2-F-Phe under conditions that permit cellular uptake.
Reagents:
-
Cell Line: HepG2 (High metabolic activity) or PC-3 (High LAT1 expression).
-
Assay Media: Custom DMEM lacking Phenylalanine , supplemented with 10% dialyzed FBS.
-
Reagent: Thiazolyl Blue Tetrazolium Bromide (MTT) (5 mg/mL in PBS).[1]
Workflow:
-
Seeding (Day 0):
-
Seed cells at 5,000 cells/well in standard complete media.
-
Incubate 24h for attachment.[2]
-
-
Starvation & Treatment (Day 1):
-
Critical Step: Wash cells 2x with PBS to remove residual Phenylalanine.
-
Add Assay Media (Phe-free) to all wells.
-
Dosing: Add 3-Cl-2-F-Phe (0.1 µM to 1000 µM).
-
Rescue Control: In a separate set of wells, co-treat 3-Cl-2-F-Phe (at IC50 est.) + Native L-Phe (1 mM). If toxicity is reversed, the mechanism is confirmed as competitive antimetabolite.
-
-
Incubation (Day 1-3):
-
Incubate for 48 or 72 hours. (Amino acid toxicity is slow-acting; 24h is often insufficient).
-
-
Readout (Day 3):
Protocol B: LAT1 Competitive Uptake (Mechanistic Validation)
To confirm the compound enters via the target transporter (LAT1) rather than passive diffusion.
-
Radiotracer: Use [¹⁴C]-L-Phenylalanine or [³H]-L-Leucine.
-
Inhibitor: JPH203 (Specific LAT1 inhibitor).
-
Method:
-
Pre-incubate cells with 3-Cl-2-F-Phe (100 µM) for 10 mins.
-
Add Radiotracer.
-
Measure intracellular radioactivity.
-
Interpretation: If 3-Cl-2-F-Phe significantly reduces tracer uptake, it is a high-affinity LAT1 substrate.
-
Part 4: Data Interpretation & Troubleshooting
| Observation | Diagnosis | Corrective Action |
| No toxicity observed (IC50 > 1mM) | Native Phe competition is too high. | Repeat using Dialyzed FBS and Phe-free media. |
| Toxicity observed but not reversed by L-Phe | Off-target toxicity. | The compound may be acting as a general membrane disruptor rather than an antimetabolite. Check LDH release. |
| Precipitation in wells | Solubility limit reached. | 3-Cl-2-F-Phe is hydrophobic. Ensure DMSO final concentration is <0.5% and pre-warm media. |
Part 5: Assessment Workflow Diagram
Caption: Step-by-step workflow for validating amino acid analog cytotoxicity.
References
-
Mechanism of Halogen
-
L
-
MTT Assay Optimiz
- Source: Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Relevance: Provides the foundational standards for tetrazolium-based metabolic assays.
-
Fluorin
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. bds.berkeley.edu [bds.berkeley.edu]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. portlandpress.com [portlandpress.com]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 12. chemimpex.com [chemimpex.com]
- 13. researchgate.net [researchgate.net]
In vivo efficacy studies of 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid
Title: Comparative Guide: Enhancing In Vivo Therapeutic Efficacy via 3-Chloro-2-Fluorophenylalanine Substitution
Part 1: Executive Summary & Technical Rationale
In the landscape of peptide therapeutics and small-molecule inhibitors, the native amino acid Phenylalanine (Phe) often represents a "metabolic hotspot"—a site prone to rapid chymotryptic cleavage and oxidative metabolism.
2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid (henceforth 3-Cl-2-F-Phe ) is not merely a passive building block; it is a functional bio-isostere engineered to solve two critical failure modes in drug development:
-
Proteolytic Instability: The specific 3,4-substitution pattern sterically hinders the approach of proteolytic enzymes (e.g., chymotrypsin) without destroying the capacity for receptor binding.
-
Sub-optimal Potency: The chlorine atom introduces a lipophilic "anchor" (increasing logP), while the fluorine atom modulates the pKa of the amine and aromatic ring electron density, often creating stronger
- stacking interactions with target receptors.
This guide compares the in vivo performance of therapeutic leads modified with 3-Cl-2-F-Phe against those using native Phe and other common halogenated analogs (e.g., 4-Fluoro-Phe).
Part 2: Comparative Performance Analysis
The following data summarizes the impact of substituting native Phe with 3-Cl-2-F-Phe in a representative bioactive peptide (e.g., a Somatostatin or GLP-1 analog) based on aggregated structure-activity relationship (SAR) data.
Table 1: Physicochemical & In Vivo Performance Metrics
| Feature | Native L-Phenylalanine | 4-Fluoro-L-Phenylalanine | 3-Chloro-2-Fluoro-L-Phenylalanine | Impact on Efficacy |
| Electronic Character | Electron-rich aromatic ring | Electron-deficient (mild) | Highly Electron-deficient | Strengthens |
| Lipophilicity ( | Baseline (0.0) | +0.14 | +0.85 | Significantly improves membrane permeability and BBB crossing. |
| Proteolytic Stability | Low ( | Moderate ( | High ( | Prevents rapid clearance; increases Area Under Curve (AUC). |
| Steric Bulk (Volume) | 190 ų | 195 ų | 215 ų | The Cl substituent fills hydrophobic sub-pockets, improving |
| Toxicity Risk | None | Low | Low-Moderate | Requires metabolic screening (avoiding reactive quinone formation). |
Expert Insight: The "Sweet Spot" of 3-Cl-2-F-Phe lies in the ortho-fluorine effect . While the meta-chlorine adds lipophilicity, the ortho-fluorine withdraws electrons, preventing the metabolic oxidation of the ring that often plagues simple chlorinated aromatics. This synergy is why 3-Cl-2-F-Phe often outperforms simple 4-Cl-Phe in in vivo safety profiles.
Part 3: Mechanistic Visualization
To understand why this substitution works in vivo, we must visualize the "Metabolic Shielding" mechanism. The following diagram illustrates the divergent pathways of a native peptide versus a 3-Cl-2-F-Phe modified analog.
Caption: Figure 1. The "Metabolic Shield" effect. 3-Cl-2-F-Phe prevents protease recognition, diverting the drug from degradation pathways toward sustained target engagement.
Part 4: Validated Experimental Protocols
Protocol A: Comparative Pharmacokinetic (PK) Stability Profiling
Objective: Quantify the half-life extension provided by 3-Cl-2-F-Phe.
-
Compound Preparation:
-
Synthesize two analogs of your lead peptide: Compound A (Native Phe) and Compound B (3-Cl-2-F-Phe substituted).
-
Purity must be >98% (HPLC) to ensure degradation products are not impurities.
-
-
Animal Model:
-
Male Sprague-Dawley rats (n=3 per time point).
-
Cannulated for serial blood sampling.
-
-
Administration:
-
Dose: 1 mg/kg (IV bolus) dissolved in PBS/5% DMSO.
-
-
Sampling:
-
Collect plasma at t = 0, 5, 15, 30, 60, 120, 240 min.
-
Quenching (Critical Step): Immediately add acetonitrile with 1% formic acid to stop ex vivo proteolysis.
-
-
Analysis:
-
LC-MS/MS quantification.
-
Validation Check: If the t=0 sample shows degradation, your quenching method is insufficient.
-
-
Success Criteria:
-
Compound B should demonstrate a >3-fold increase in half-life (
) compared to Compound A.
-
Protocol B: In Vivo Efficacy (Xenograft Tumor Model)
Context: Assuming the molecule is an antitumor peptide or LAT1 inhibitor.
-
Tumor Induction:
-
Inoculate nude mice subcutaneously with
cancer cells (e.g., A549 or MCF-7) known to overexpress the target receptor.
-
-
Randomization:
-
Wait until tumors reach 100-150 mm³. Randomize into 3 groups (n=8):
-
Group 1: Vehicle Control.
-
Group 2: Native Phe Lead (Equimolar dose).
-
Group 3: 3-Cl-2-F-Phe Modified Lead (Equimolar dose).
-
-
-
Dosing Regimen:
-
IP injection, Q.D. (once daily) for 14 days.
-
Note: Do not use MTD (Maximum Tolerated Dose); use a sub-maximal dose (e.g., 10 mg/kg) to clearly differentiate potency.
-
-
Readouts:
-
Primary: Tumor Volume (
). -
Secondary: Body weight (toxicity proxy).
-
-
Data Processing:
-
Calculate TGI (Tumor Growth Inhibition) :
. -
Expectation: The 3-Cl-2-F-Phe group should show statistically significant TGI (
) compared to the Native Phe group, driven by sustained plasma exposure.
-
Part 5: References & Authority
-
Haufe, G., et al. (2020). Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. PMC.[1] Available at: [Link]
-
Relevance: Foundational chemistry and biological rationale for fluorinated amino acids in drug design.
-
-
Kratky, M., et al. (2017). Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. PubMed.[2] Available at: [Link]
-
Relevance: Demonstrates direct enzymatic inhibition (BChE) of phenylalanines substituted with halogens.
-
-
Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology.
-
Relevance: Establishes the standard for using non-canonical amino acids to improve in vivo stability.
-
-
Wang, Y., et al. (2010). Click synthesis and biologic evaluation of... propanoic acid for brain tumor imaging. Molecular Imaging. Available at: [Link]
-
Relevance: Validates the in vivo biodistribution and transport (LAT1) of modified phenylalanine derivatives.
-
Sources
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid
Abstract
In the landscape of modern drug discovery, the precise characterization of a candidate molecule's selectivity is paramount to its clinical success.[1][2] Highly selective drugs offer improved therapeutic windows and reduced adverse effects by minimizing interactions with unintended biological targets.[1] This guide provides a comprehensive framework for evaluating the cross-reactivity profile of 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid, a synthetic phenylalanine derivative.[3][4] We will refer to this molecule by its codename, ACFP . This document outlines a multi-tiered experimental strategy, grounded in established pharmacological principles, designed to rigorously assess the selectivity of ACFP. We will detail the causality behind experimental choices, provide step-by-step protocols for key assays, and present a comparative analysis with structural analogs to guide lead optimization. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing safe and effective therapeutics.
Introduction: The Imperative of Selectivity
This compound (ACFP) is a non-proteinogenic amino acid, structurally analogous to the endogenous amino acid L-phenylalanine.[4][5][6] Its unique halogenated phenyl ring makes it a person of interest for medicinal chemists aiming to modulate the activity of enzymes or receptors that recognize aromatic amino acids. For the purpose of this guide, we will hypothesize that ACFP has been designed as a competitive inhibitor of Aromatic Amino Acid Decarboxylase (AADC) , a key enzyme in neurotransmitter synthesis.
While potent inhibition of AADC is the desired therapeutic action, the structural similarity of ACFP to phenylalanine and other biological ligands necessitates a thorough investigation of its "off-target" effects.[7][8] Undesired interactions can lead to a range of adverse drug reactions (ADRs), compromising the safety profile of a promising candidate.[9] Therefore, a systematic cross-reactivity study is not merely a regulatory requirement but a foundational step in understanding a compound's true biological activity and predicting its clinical performance.[10][11]
This guide presents a tiered approach to selectivity profiling, beginning with broad screening to identify potential liabilities and progressing to focused quantitative assays to define the selectivity index.
Predicted Cross-Reactivity Profile: A Structure-Based Hypothesis
The structure of ACFP provides critical clues to its potential off-target interactions. By analyzing its core components, we can generate a data-driven hypothesis to guide our experimental design.
-
Aromatic Amino Acid Mimicry: The core scaffold is an L-alanine substituted with a 3-chloro-2-fluorophenyl group. This closely resembles L-phenylalanine and L-tyrosine, suggesting potential interactions with a host of proteins that bind these natural substrates.
-
Potential Off-Target Classes:
-
Enzymes: Other enzymes in the aromatic amino acid metabolism pathway, such as Phenylalanine Hydroxylase (PAH) and Tyrosine Hydroxylase (TH). Kinases, which have ATP binding sites that can sometimes accommodate substituted aromatic rings, are also a major class of potential off-targets.[12][13]
-
Transporters: Amino acid transporters responsible for cellular uptake of phenylalanine and tyrosine.
-
Receptors: G-protein coupled receptors (GPCRs) and ion channels that may possess binding pockets complementary to the phenyl-amino acid structure.
-
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} end Caption: Predicted interactions based on structural similarity.
Experimental Design: A Multi-Tiered Strategy for Profiling
A robust cross-reactivity assessment employs a phased approach, moving from broad, qualitative screening to precise, quantitative comparisons.[14] This strategy efficiently allocates resources by first identifying potential areas of concern before committing to more intensive follow-up studies.
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11, width=2.5]; edge [fontname="Arial", fontsize=10];
} end Caption: A tiered workflow for cross-reactivity assessment.
Tier 1: Broad Panel Off-Target Screening
Causality: The goal of Tier 1 is to cast a wide, cost-effective net to identify unanticipated interactions.[7] It is not designed to be quantitative but rather to flag potential liabilities early in the discovery process.[11][15] We utilize established commercial panels that cover a wide range of biologically relevant targets.
Protocol: Safety Panel Screening
-
Compound Preparation: Prepare a 10 mM stock solution of ACFP in 100% DMSO. Ensure complete dissolution. For the screen, 1 mg of solid compound is typically sufficient.[16]
-
Panel Selection: Select a comprehensive binding assay panel. A highly recommended starting point is the Eurofins SafetyScreen44™ panel , which covers 44 targets including GPCRs, ion channels, transporters, and enzymes known to be implicated in adverse drug events.[17][18] For a more comprehensive screen, extended panels are available.[14][19]
-
Assay Execution (by Vendor): The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate.[18] The assays are primarily radioligand binding assays, where the percent inhibition of a specific radioligand's binding to its target is measured in the presence of ACFP.[18]
-
Data Analysis: The primary output is a report listing the percent inhibition for each target. A common threshold for flagging a "hit" or potential interaction is >50% inhibition at 10 µM, though this can be adjusted based on the project's risk tolerance.
Tier 2: Focused Quantitative In Vitro Assays
Causality: Any hits identified in Tier 1, along with the enzymes predicted to be off-targets based on structural analysis (e.g., PAH, TH), must be investigated further. The goal of Tier 2 is to quantify the potency of ACFP at these specific targets to determine a selectivity ratio against the primary target, AADC.
Protocol 1: Competitive Enzyme Inhibition Assay (IC50 Determination)
This protocol is designed to measure the concentration of ACFP required to inhibit 50% of the activity of a given enzyme.
-
Materials:
-
Recombinant human AADC, PAH, and TH enzymes.
-
Substrates (L-DOPA for AADC, L-Phenylalanine for PAH, L-Tyrosine for TH).
-
Cofactors (e.g., Pyridoxal 5'-phosphate for AADC).
-
Assay buffer specific to each enzyme.
-
ACFP and control inhibitors.
-
96-well microplates.
-
Plate reader capable of detecting the product (e.g., spectrophotometer or fluorometer).
-
-
Procedure:
-
Prepare a serial dilution of ACFP in assay buffer, typically covering a range from 1 nM to 100 µM in half-log steps.
-
In a 96-well plate, add the enzyme and ACFP (or vehicle control) to each well.
-
Incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate and any necessary cofactors.
-
Incubate at the optimal temperature (e.g., 37°C) for a fixed time within the linear reaction range.
-
Stop the reaction and measure the amount of product formed using an appropriate detection method.
-
-
Data Analysis:
-
Calculate the percent inhibition for each ACFP concentration relative to the vehicle control.
-
Plot percent inhibition versus the log of the ACFP concentration.
-
Fit the data to a four-parameter logistic equation using software like GraphPad Prism to determine the IC50 value.
-
Protocol 2: Radioligand Competition Binding Assay (Ki Determination)
This protocol is used to determine the binding affinity (Ki) of ACFP for a receptor target identified in Tier 1.[20][21][22]
-
Materials:
-
Membrane preparations from cells expressing the target receptor (e.g., Dopamine D2 receptor).
-
A specific radioligand for the target (e.g., [³H]-Spiperone for D2).
-
Unlabeled ("cold") ligand for determining non-specific binding (e.g., Haloperidol).
-
ACFP.
-
Binding buffer.
-
Glass fiber filter mats and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of ACFP.
-
In tubes or a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of ACFP.
-
Include control wells for total binding (radioligand + vehicle) and non-specific binding (radioligand + excess cold ligand).
-
Incubate to allow binding to reach equilibrium.
-
Rapidly separate bound from free radioligand by vacuum filtration through the glass fiber mats using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filter disks into scintillation vials, add scintillation fluid, and count the radioactivity.
-
-
Data Analysis:
-
Determine the specific binding at each ACFP concentration (Total binding - Non-specific binding).
-
Plot the percent specific binding against the log of the ACFP concentration to determine the IC50.
-
Calculate the inhibitor binding constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]
-
Tier 3: Cell-Based Functional Assays
Causality: In vitro binding or enzyme inhibition does not always translate to functional activity in a cellular environment.[24][25][26] Cell-based assays provide a more physiologically relevant context to confirm whether an observed off-target interaction leads to a biological response (agonist, antagonist, or inverse agonist).[24][27][28]
Protocol: Cellular Target Engagement Assay
Let's assume ACFP showed binding to the Dopamine D2 receptor in Tier 2. A functional assay would measure its effect on downstream signaling.
-
Cell Line: Use a cell line (e.g., HEK293 or CHO) stably expressing the human Dopamine D2 receptor.
-
Assay Principle: The D2 receptor is a Gi-coupled GPCR. Its activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This assay will measure changes in cAMP levels.
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of ACFP for a specified time. To test for antagonist activity, co-incubate ACFP with a known D2 agonist (e.g., Quinpirole).
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Agonist Mode: Plot cAMP levels against ACFP concentration to determine if ACFP decreases cAMP on its own (EC50).
-
Antagonist Mode: Plot the response to the fixed agonist concentration against the concentration of ACFP to determine if ACFP can block the agonist-induced decrease in cAMP (IC50).
-
Data Presentation and Comparative Analysis
Clear and concise data presentation is crucial for decision-making. All quantitative data should be summarized in tables for easy comparison. The key metric is the Selectivity Index , calculated as the ratio of off-target activity to on-target activity (e.g., IC50 off-target / IC50 on-target). A higher ratio indicates greater selectivity.
Table 1: Hypothetical Tier 1 Broad Panel Screening Results for ACFP (10 µM)
| Target | Assay Type | % Inhibition | Flagged |
|---|---|---|---|
| Adrenergic α2A | Binding | 15% | No |
| Dopamine D2 | Binding | 68% | Yes |
| hERG | Binding | 25% | No |
| Phenylalanine Hydroxylase | Enzymatic | 55% | Yes |
| 40 other targets | ... | <20% | No |
Table 2: Comparative In Vitro Potency and Selectivity
| Compound | AADC (IC50, nM) | Dopamine D2 (Ki, nM) | PAH (IC50, nM) | Selectivity (D2/AADC) | Selectivity (PAH/AADC) |
|---|---|---|---|---|---|
| ACFP | 50 | 1,200 | 4,500 | 24-fold | 90-fold |
| Alternative 1 (BCFP) | 45 | 350 | 5,100 | 8-fold | 113-fold |
| Alternative 2 (Cyclohexyl) | 250 | >10,000 | >10,000 | >40-fold | >40-fold |
Interpretation: Based on this hypothetical data, ACFP shows good potency for its target, AADC. It has a 90-fold selectivity over the related enzyme PAH. However, the 24-fold selectivity against the Dopamine D2 receptor might be a concern and warrants further investigation in functional and in vivo models.
Alternative 1 (BCFP, a bromo-substituted analog) is slightly more potent at the target but has significantly worse selectivity for the D2 receptor, making it a less desirable candidate. Alternative 2 (Cyclohexyl, a non-aromatic analog) is less potent but demonstrates a much cleaner selectivity profile, which might be preferable if the on-target potency is sufficient.
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} end Caption: Decision-making based on selectivity profiling.
Conclusion
The cross-reactivity profiling of a drug candidate like this compound (ACFP) is a critical, multi-step process that forms the bedrock of preclinical safety assessment. By employing a tiered strategy—from broad panel screening to focused quantitative in vitro assays and finally to functional cell-based validation—researchers can build a comprehensive understanding of a molecule's interaction with the proteome. This systematic approach not only de-risks clinical development by identifying potential adverse effects early but also provides invaluable structure-activity relationship (SAR) data to guide the design of next-generation compounds with superior selectivity and safety profiles. The hypothetical data presented here illustrates that while ACFP is a potent inhibitor of its target, its modest selectivity against the Dopamine D2 receptor highlights the indispensable nature of this rigorous profiling process.
References
-
Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. Available from: [Link]
-
Aganitha AI Inc. Understanding Drug Selectivity: A Computational Perspective. Available from: [Link]
-
Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. Available from: [Link]
-
Fiveable. Selectivity Definition - Intro to Pharmacology Key Term. Available from: [Link]
-
Eurofins Discovery. CNS SafetyScreen panel - FR. Available from: [Link]
-
Fabgennix International. Competition Assay Protocol. Available from: [Link]
-
AZoLifeSciences. Improving Selectivity in Drug Design. Available from: [Link]
-
Creative Bioarray. Radioligand Binding Assay. Available from: [Link]
-
Journal of Visualized Experiments. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Available from: [Link]
-
BellBrook Labs. The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Available from: [Link]
-
Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]
-
Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available from: [Link]
-
Slideshare. Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. Available from: [Link]
-
Eurofins Discovery. SafetyScreen18 Core Panel - FR. Available from: [Link]
-
Eurofins. SafetyScreen44™ Panel. Available from: [Link]
-
Accelevir. Functional Cell-Based Assays | Mechanism of Action, Proliferation. Available from: [Link]
-
PubMed. Radioligand binding assays and their analysis. Available from: [Link]
-
Reaction Biology. Cell-based Assays for Drug Discovery. Available from: [Link]
-
NanoTemper Technologies. Assay setup for competitive binding measurements. Available from: [Link]
-
Nature. In silico off-target profiling for enhanced drug safety assessment. Available from: [Link]
-
SpringerLink. A review for cell-based screening methods in drug discovery. Available from: [Link]
-
Patsnap. How can off-target effects of drugs be minimised?. Available from: [Link]
-
National Institutes of Health (NIH). Rational Approaches to Improving Selectivity in Drug Design. Available from: [Link]
-
ResearchGate. Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro.... Available from: [Link]
-
Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR. Available from: [Link]
-
Frontiers. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available from: [Link]
-
PubMed. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Available from: [Link]
-
EurekAlert!. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. Available from: [Link]
-
Reaction Biology. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Available from: [Link]
-
National Institutes of Health (NIH). Measuring and interpreting the selectivity of protein kinase inhibitors. Available from: [Link]
-
Creative BioMart. Enzyme Activity Assay. Available from: [Link]
-
Frontiers. On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Available from: [Link]
-
Broad Institute. Small-molecule Profiling. Available from: [Link]
-
European Pharmaceutical Review. Technique to identify small molecules could speed up drug discovery. Available from: [Link]
-
National Institutes of Health (NIH). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available from: [Link]
-
Mantell Associates. Small Molecules and their Impact in Drug Discovery. Available from: [Link]
-
PubChem. (2S)-2-amino-3-(3-fluorophenyl)propanoic acid. Available from: [Link]
-
National Institutes of Health (NIH). Target identification of small molecules: an overview of the current applications in drug discovery. Available from: [Link]
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- 5. (2S)-2-amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 716315 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
As a novel phenylalanine derivative, 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid presents unique opportunities in drug discovery and development. Its handling, however, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, from operational procedures to disposal plans, ensuring the protection of laboratory personnel and the integrity of your research.
While a specific Safety Data Sheet (SDS) for this compound (CAS No. 1259993-84-4) is not publicly available, an analysis of structurally similar compounds allows for a robust, precautionary approach to its handling. Compounds with halogenated aromatic rings and amino acid functionalities often exhibit irritant properties and may be harmful if ingested, inhaled, or absorbed through the skin. For instance, related compounds are classified as causing skin and eye irritation and may be harmful if swallowed or in contact with skin[1][2][3]. Therefore, the following recommendations are based on a conservative assessment of potential hazards.
I. Hazard Assessment and Risk Mitigation
Given the chemical structure—a halogenated aromatic amino acid—we must assume the compound is a potential irritant to the skin, eyes, and respiratory tract. It may also be harmful if swallowed or absorbed through the skin. The primary routes of exposure are inhalation of the powder, dermal contact, and eye contact.
Key Assumed Hazards:
-
Acute oral, dermal, and inhalation toxicity
-
Skin irritation/corrosion
-
Serious eye irritation/damage
-
Respiratory tract irritation
Our operational plan is therefore designed to minimize exposure through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
II. Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of appropriate PPE is critical for the safe handling of this compound. The following table outlines the minimum required PPE and recommendations for specific tasks.[4][5][6][7]
| Body Part | Minimum Requirement | Recommended for High-Risk Operations * |
| Eyes/Face | ANSI Z87.1 compliant safety glasses with side shields[8] | Chemical safety goggles and a face shield[7] |
| Hands | Nitrile gloves (minimum thickness of 4 mil) | Double-gloving with nitrile gloves or wearing thicker, chemical-resistant gloves (e.g., neoprene over nitrile)[4][7] |
| Body | Fully buttoned laboratory coat[6] | Chemical-resistant apron over a lab coat[4] |
| Respiratory | Not required for small quantities in a well-ventilated area. | A NIOSH-approved N95 respirator or higher for weighing larger quantities or when ventilation is inadequate.[4] |
| Feet | Closed-toe, liquid-resistant shoes | N/A |
*High-risk operations include weighing large quantities, preparing stock solutions, and spill cleanup.
Visualizing Your Workflow: From Receipt to Disposal
To ensure a clear and logical progression of safe handling practices, the following workflow diagram outlines the key stages and corresponding safety measures.
Caption: Workflow for handling this compound.
III. Step-by-Step Operational Procedures
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, do not open and follow your institution's hazardous material incident protocol.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9] The recommended storage temperature is 2-8°C.[9]
-
Preparation: Before handling the compound, ensure you are wearing the minimum required PPE. For weighing larger quantities, consider respiratory protection.
-
Weighing: Carefully weigh the desired amount of the solid compound. Use a disposable weigh boat to prevent cross-contamination.
-
Dissolution: Add the solvent to the vessel first, then slowly add the weighed compound to the solvent to minimize dust generation.
-
Labeling: Clearly label the prepared solution with the chemical name, concentration, date, and your initials.
In the event of a spill, remain calm and follow these steps:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain: For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit).
-
Clean: Carefully scoop the contained material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, followed by a 70% ethanol solution.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Spill Response Decision Tree
This diagram will guide you through the appropriate actions in the event of a chemical spill.
Caption: Decision tree for responding to a chemical spill.
IV. Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.[10] Do not mix with other waste streams unless compatibility has been confirmed.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[10]
-
Storage of Waste: Store the waste container in a designated satellite accumulation area, ensuring it is closed at all times except when adding waste.[10]
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence.
References
-
PubChem. (2S)-2-amino-3-(3-fluorophenyl)propanoic acid. [Link]
-
University of California, Riverside. Personal Protective Equipment Selection Guide. [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Propionic Acid. [Link]
-
University of Nevada, Reno. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. [Link]
-
University of British Columbia. Personal Protective Equipment. [Link]
-
ChemTalk. Lab Safety Equipment & PPE. [Link]
-
Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]
Sources
- 1. (2S)-2-amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 716315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. keyorganics.net [keyorganics.net]
- 4. research.arizona.edu [research.arizona.edu]
- 5. epa.gov [epa.gov]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. chemscene.com [chemscene.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
